3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrFN2O |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6BrFN2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI Key |
MMCMUNRSWHDJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NOC(=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides an in-depth technical overview of the chemical intermediate 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine, designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to offer insights into the compound's properties, reactivity, and, most critically, the logic behind its safe handling and use in a laboratory setting.
Section 1: Compound Profile and Physicochemical Properties
This compound is an aromatic heterocyclic building block primarily used in medicinal chemistry and drug discovery.[1] Its structure is notable for several key features that dictate its utility and its safety profile: a halogenated phenyl ring, a reactive amine group, and an isoxazole core. These features make it a valuable intermediate for creating diverse compound libraries, often through metal-catalyzed cross-coupling reactions.[1]
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 1094651-39-4 | [1] |
| Molecular Formula | C₉H₆BrFN₂O | [1] |
| Molecular Weight | 257.06 g/mol | [1] |
| IUPAC Name | 3-(3-bromo-5-fluorophenyl)-1,2-oxazol-5-amine | [1] |
| Form | Solid (Predicted) |
Section 2: Hazard Identification and Toxicological Rationale
While a specific, comprehensive toxicological profile for this exact molecule is not publicly available, a hazard assessment can be constructed based on its structural motifs and data from analogous compounds. This is a standard and necessary practice in research settings where novel compounds are frequently handled.[2][3]
Anticipated Hazards:
-
Acute Toxicity: A structurally similar, non-fluorinated analog, 3-(3-Bromophenyl)isoxazol-5-amine, is classified as Acute Toxicity Category 3 (Oral), with the signal word "Danger" and hazard statement H301 ("Toxic if swallowed"). It is prudent to assume a similar or higher level of toxicity for the fluorinated title compound due to the potential for altered metabolic pathways and bioavailability.
-
Skin and Eye Irritation: Many halogenated aromatic compounds are known irritants.[4][5] The presence of the bromo- and fluoro- substituents, combined with the amine group, suggests a high potential for causing skin irritation and serious eye irritation.[5][6]
-
Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.[4][5]
-
Chronic Effects & Organ Toxicity: Halogenated organic compounds as a class are noted for their persistence, potential for bioaccumulation, and toxicity.[7][8] Long-term exposure to related compounds has been linked to various adverse health effects.[9] The electrophilic nature of halogenated hydrocarbons can be a determinant for toxicity.[10] Therefore, repeated exposure should be minimized.
Expert Insight: Structure-Toxicity Relationship The toxicity profile is driven by the combination of the halogenated phenyl ring and the isoxazole amine. The lipophilicity imparted by the bromine and fluorine atoms can facilitate absorption across biological membranes. The isoxazole ring can undergo metabolic cleavage, while the aromatic amine is a classic structural alert for potential genotoxicity, although this has not been verified for this specific compound. The key takeaway is to treat this compound as potentially highly toxic and handle it with appropriate containment.
Section 3: Laboratory Safe Handling and Risk Mitigation
Adherence to a robust Chemical Hygiene Plan (CHP) is mandatory when working with this and any other hazardous chemical.[2][11] The following protocols are based on OSHA's Laboratory Standard (29 CFR 1910.1450) and best practices for handling potent research chemicals.[2][12]
3.1 Personal Protective Equipment (PPE)
A risk assessment dictates the minimum required PPE, which for this compound should include:
-
Hand Protection: Nitrile gloves are a minimum requirement. For prolonged handling or when solvents are involved, consider thicker, chemical-resistant gloves. Always check the glove manufacturer's compatibility chart for the specific solvents being used.
-
Eye and Face Protection: ANSI-Z87 approved safety glasses with side shields are mandatory at all times.[13] When handling larger quantities or there is a risk of splashing, a face shield should be worn in addition to safety glasses.[14]
-
Body Protection: A flame-resistant lab coat must be worn and kept buttoned.[14]
-
Respiratory Protection: All weighing and transfers of the solid compound must be performed in a certified chemical fume hood to prevent inhalation.[14][15] If engineering controls are insufficient, a properly fitted respirator (e.g., an N95 for powders or an organic vapor cartridge for solutions) may be required, as determined by your institution's Chemical Hygiene Officer.[11]
3.2 Engineering Controls: The First Line of Defense
The primary method for exposure control is the use of proper ventilation.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted within a certified chemical fume hood.[15]
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure provides excellent protection.
3.3 Safe Handling and Storage Protocol
-
Preparation: Before handling, review this guide and any available SDS.[3] Ensure eyewash stations and safety showers are accessible and unobstructed.[4]
-
Weighing: Conduct weighing within a fume hood or ventilated enclosure. Use a disposable weigh boat to prevent contamination of balances.
-
Transfers: When making solutions, add the solid to the solvent slowly. Avoid creating dust. Use appropriate tools like spatulas to minimize direct contact.[14]
-
Storage: Store the compound in a tightly sealed, clearly labeled container.[16] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][16] Segregate it with other toxic solids.[16]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Section 4: Emergency and Disposal Procedures
4.1 Spill Response
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a labeled hazardous waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Spill in Solution:
-
Alert personnel and evacuate if necessary.
-
Absorb the spill with a chemical absorbent pad or inert material.
-
Collect the waste in a sealed, labeled container.
-
Decontaminate the area.
-
4.2 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing.[6] Flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention and be prepared to provide the SDS or chemical label.[6]
4.3 Waste Disposal
All waste containing this compound (excess solid, solutions, contaminated materials) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[14] Use designated, sealed, and clearly labeled waste containers.
Section 5: Experimental Workflow and Visualization
The following diagram illustrates a recommended workflow for the safe handling of this compound from receipt to use in a reaction. This process is designed to minimize exposure at every step.
Caption: A workflow diagram for safely handling potent chemical intermediates.
References
-
XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Available from: [Link].
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MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available from: [Link].
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Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. Available from: [Link].
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Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Available from: [Link].
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Available from: [Link].
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USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Available from: [Link].
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Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. Available from: [Link].
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New Mexico State University. Chemical Safety in Research and Teaching. Available from: [Link].
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LabManager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Available from: [Link].
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link].
-
PubChem. 3-Bromo-5-(N-Boc)aminomethylisoxazole. Available from: [Link].
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PubChemLite. 3-bromo-5-(4-fluorophenyl)isoxazole (C9H5BrFNO). Available from: [Link].
-
Amerigo Scientific. 3-(3-Fluorophenyl)isoxazol-5-amine. Available from: [Link].
-
PubMed. (2020, August 15). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. Available from: [Link].
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PubMed. (1995, November 17). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. Available from: [Link].
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PubMed. Persistence, bioaccumulation, and toxicity of halogen-free flame retardants. Available from: [Link].
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National Institutes of Health (NIH). (2023, November 2). Perspective on halogenated organic compounds. Available from: [Link].
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PubMed. (1982, July). Acute inhalation toxicity of some halogenated and non-halogenated hydrocarbons. Available from: [Link].
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3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine medicinal chemistry building block
This in-depth technical guide details the chemistry, synthesis, and medicinal utility of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine , a high-value scaffold for drug discovery.
Medicinal Chemistry Building Block Profile
Executive Summary
This compound is a "privileged scaffold" intermediate designed for high-throughput medicinal chemistry.[1] It combines the bioisosteric properties of the 5-aminoisoxazole ring (mimicking amides/carboxylic acids) with a strategically substituted phenyl ring.
-
Core Value: The molecule offers two orthogonal synthetic handles: a primary amine for amide/urea formation and an aryl bromide for palladium-catalyzed cross-coupling.
-
Strategic Substitution: The 3-bromo-5-fluoro pattern is non-trivial. The fluorine atom blocks metabolic hotspots (para/ortho to the bromide) and modulates lipophilicity, while the bromide allows for late-stage diversification after the heterocyclic core is established.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1094651-39-4 |
| Molecular Formula | C₉H₆BrFN₂O |
| Molecular Weight | 257.06 g/mol |
| LogP (Calc) | ~2.5 |
| H-Bond Donors | 1 (NH₂ group) |
| H-Bond Acceptors | 2 (Isoxazole N, O) |
| pKa (Conj.[1][2] Acid) | ~2.0 (Isoxazole amine is weakly basic) |
| Appearance | Off-white to pale yellow solid |
Structural Analysis
The 5-aminoisoxazole moiety exists in tautomeric equilibrium, though the amino-form (A) predominates over the imino-form (B) in solution and solid state. This tautomerism is critical when selecting reagents for functionalization; hard electrophiles (e.g., acid chlorides) typically react at the exocyclic nitrogen.[3]
Figure 1: Tautomeric equilibrium of the 5-aminoisoxazole core.
Synthetic Route (Regioselective Construction)
The most robust route to 3-aryl-5-aminoisoxazoles avoids the ambiguity of nitrile oxide cycloadditions by using a
Step 1: Precursor Assembly
Reaction of methyl 3-bromo-5-fluorobenzoate with acetonitrile anion (generated by NaH or LDA) yields the
Step 2: Cyclization
Condensation with hydroxylamine hydrochloride under basic conditions (pH > 8, reflux) favors attack at the ketone carbonyl (more electrophilic), forming the oxime intermediate, which cyclizes onto the nitrile carbon.[3]
Critical Regiochemistry Note:
-
Target: 3-Aryl-5-amine (Attack at Ketone
Oxime Cyclization). -
By-product: 3-Amino-5-aryl (Attack at Nitrile
Amidoxime Cyclization). -
Control: High temperature and basic pH favor the thermodynamic 3-aryl-5-amine product.
Figure 2: Synthetic workflow for regioselective ring formation.
Reactivity & Functionalization[4]
This building block offers three distinct vectors for chemical modification, allowing it to serve as a central node in library generation.[3]
Vector A: The Primary Amine (C5-NH₂)
-
Reactivity: Nucleophilic but less reactive than an aniline due to the electron-withdrawing isoxazole ring.
-
Protocols:
Vector B: The Aryl Bromide (C3'-Br)
-
Reactivity: Excellent partner for Pd-catalyzed cross-coupling.
-
Protocols:
Vector C: The Fluorine (C5'-F)
-
Role: Generally inert to substitution but critical for metabolic stability . It blocks the position para to the bromide (often a site of hydroxylation) and ortho to the isoxazole connection.
Figure 3: Divergent reactivity profile for library expansion.[3]
Medicinal Chemistry Applications
The 3-aryl-5-aminoisoxazole scaffold is a validated pharmacophore in several therapeutic areas.
Kinase Inhibition
The 5-aminoisoxazole motif can function as a hinge binder . The exocyclic amine acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the ring nitrogen accepts a hydrogen bond from the backbone amide NH.[3]
-
Utility: The 3-bromo handle allows the attachment of a "gatekeeper" interacting group or a solubilizing tail.
TGR5 Agonists
Research indicates that 3-aryl-isoxazole carboxamides (derived from the amine) are potent agonists of the TGR5 receptor (G-protein-coupled bile acid receptor 1), a target for type II diabetes and metabolic disorders. The 3-bromo-5-fluoro substitution mimics the lipophilic bulk required for the binding pocket while improving metabolic half-life.
Tubulin Destabilization
Diaryl-isoxazoles (synthesized via Suzuki coupling at the bromide) have shown efficacy as tubulin destabilizing agents . The isoxazole ring restricts the rotation between the two aryl systems, locking the molecule in a bioactive conformation similar to Combretastatin A-4.[3]
Experimental Protocols
Protocol A: Synthesis of 3-(3-Bromo-5-fluorophenyl)-3-oxopropanenitrile
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.
-
Reagents: Add NaH (60% in oil, 1.2 equiv) to dry THF (10 vol). Cool to 0°C.
-
Addition: Add dry acetonitrile (1.2 equiv) dropwise. Stir for 30 min to generate the anion.
-
Coupling: Add a solution of methyl 3-bromo-5-fluorobenzoate (1.0 equiv) in THF dropwise.
-
Reaction: Allow to warm to RT and stir for 4–6 h. (Monitor by TLC/LCMS for disappearance of ester).
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).
Protocol B: Cyclization to Isoxazol-5-amine
-
Reagents: Dissolve the
-ketonitrile (1.0 equiv) in Ethanol (10 vol). -
Additions: Add Hydroxylamine hydrochloride (3.0 equiv) and NaOH (aqueous, 50% w/w, 3.5 equiv). Note: The solution must be basic (pH > 10).
-
Reflux: Heat to reflux (80°C) for 3–5 h.
-
Workup: Cool to RT. Remove EtOH under reduced pressure. Dilute residue with water.
-
Isolation: The product often precipitates as a solid. Filter, wash with water, and dry.[3] If no precipitate, extract with EtOAc (3x).[3]
-
Characterization:
-
1H NMR (400 MHz, DMSO-d6):
~6.8 (s, 1H, Isoxazole-H4), ~6.9 (br s, 2H, NH2), 7.5–7.9 (m, 3H, Aryl-H).[3]
-
References
-
Regioselective Synthesis of Isoxazoles: Johnson, L., et al.[4][3] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[4][3] Link[3]
-
Medicinal Utility (Tubulin): Kiselev, A., et al. "3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity." European Journal of Medicinal Chemistry, 2014, 73, 112-125.[3][5] Link
-
TGR5 Agonists: Evans, K., et al. "Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists." Journal of Medicinal Chemistry, 2013.[3][5] Link[3]
-
Reaction Mechanism: Zelenin, K. N., et al. "Reaction of nitriles with hydroxylamine."[3] Russian Chemical Reviews, 2006.[3]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine from β-Ketonitriles
Introduction
3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a privileged isoxazole scaffold, a synthetically versatile bromine atom, and a reactive amine group, makes it an invaluable precursor for the synthesis of diverse compound libraries.[1] The bromine and fluorine substituents on the phenyl ring provide strategic vectors for further molecular elaboration through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug development programs.[1] This application note provides a comprehensive, in-depth guide to the synthesis of this valuable compound, commencing from readily available starting materials and proceeding through a β-ketonitrile intermediate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Synthetic Strategy Overview
The synthesis of this compound is approached in a two-step sequence. The first part involves the synthesis of the crucial intermediate, 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile. This is followed by the regioselective cyclization of this β-ketonitrile with hydroxylamine to yield the target 5-aminoisoxazole.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the β-Ketonitrile Intermediate
The cornerstone of this synthesis is the preparation of 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile. This is achieved through a Claisen condensation, a robust carbon-carbon bond-forming reaction.
Protocol 1: Synthesis of 3-Bromo-5-fluorobenzonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl nitrile.[2][3][4]
Materials:
-
3-Bromo-5-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-bromo-5-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-bromo-5-fluorobenzonitrile can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 3-(3-Bromo-5-fluorophenyl)-3-oxopropanenitrile
This procedure is based on the principles of the Claisen condensation, reacting an aryl nitrile with an ester in the presence of a strong base.[5][6][7][8]
Materials:
-
3-Bromo-5-fluorobenzonitrile
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.5 eq) in anhydrous ethanol.
-
To this solution, add a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) and ethyl acetate (1.2 eq) in anhydrous diethyl ether dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~3-4).
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile can be purified by column chromatography on silica gel.
Part 2: Synthesis of this compound
The final step is the cyclization of the β-ketonitrile with hydroxylamine. The regioselectivity of this reaction is critical. To favor the formation of the desired 5-aminoisoxazole, the reaction is carried out under basic conditions and at an elevated temperature. Under these conditions, the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl over the nitrile group.
Causality of Regioselectivity
The reaction of a β-ketonitrile with hydroxylamine can theoretically yield two regioisomers: a 3-aminoisoxazole or a 5-aminoisoxazole. The outcome is dictated by the initial site of nucleophilic attack by hydroxylamine.
-
Attack at the ketone: Leads to an oxime intermediate which then undergoes intramolecular cyclization involving the nitrile group to form the 5-aminoisoxazole. This pathway is favored under basic conditions (pH > 8) and higher temperatures (e.g., 100 °C). The basic conditions increase the nucleophilicity of the hydroxylamine, promoting attack at the more electrophilic ketone carbonyl.
-
Attack at the nitrile: Results in an amidoxime intermediate, which subsequently cyclizes with the ketone to yield the 3-aminoisoxazole. This route is generally favored under neutral or slightly acidic conditions (pH 7-8) and at lower temperatures (≤ 45 °C).
Caption: Regioselectivity in aminoisoxazole synthesis.
Protocol 3: Cyclization to this compound
Materials:
-
3-(3-Bromo-5-fluorophenyl)-3-oxopropanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or another suitable base (e.g., potassium carbonate)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) in water.
-
Adjust the pH of the hydroxylamine solution to >8 by the addition of an aqueous solution of sodium hydroxide.
-
Add the basic hydroxylamine solution to the ethanolic solution of the β-ketonitrile.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) for 3-5 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Summary
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Sandmeyer Reaction | 3-Bromo-5-fluoroaniline, NaNO₂, CuCN | 0-5 °C then 50-60 °C | 70-85% |
| 2 | Claisen Condensation | 3-Bromo-5-fluorobenzonitrile, Ethyl acetate, NaOEt | Reflux in Ethanol/Ether | 60-75% |
| 3 | Cyclization | β-Ketonitrile, NH₂OH·HCl, NaOH | Reflux in Ethanol/Water (pH > 8) | 75-90% |
| Note: Yields are indicative and may vary depending on the specific experimental conditions and scale. |
Conclusion
This application note provides a detailed and reliable synthetic route to this compound from β-ketonitriles. By carefully controlling the reaction conditions, particularly the pH and temperature in the final cyclization step, the desired 5-aminoisoxazole regioisomer can be obtained in good yield. The protocols and explanations provided herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize this valuable building block for their research endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition.
- Blass, B. E. (2004). One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. Molecules, 9(7), 527-534.
-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
-
MDPI. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved from [Link]
- Al-Zaydi, K. M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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JournalAgent. (n.d.). A SIMPLE SYNTHESIS OF NOVEL 3-ARYL-5 HYDROXY-5-(α-HYDROXYIMINO-β-PHENYLETHYL). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]
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Introduction: Navigating the Challenges of Amide Bond Formation with Heterocyclic Amines
An in-depth guide to the successful amide coupling of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine, a crucial building block in modern medicinal chemistry. This document provides a detailed analysis of substrate reactivity, a comparative guide to selecting optimal coupling reagents, step-by-step experimental protocols, and a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.
Amide bond formation is the most frequently performed reaction in medicinal chemistry, serving as the linchpin in the synthesis of countless pharmaceutical agents and bioactive molecules.[1][2] The isoxazole ring, in particular, is a privileged structure, and its derivatives are integral to numerous drug discovery programs.[3] The subject of this guide, this compound, is a versatile building block that offers multiple points for molecular elaboration: the amine for amide coupling, and the bromo-fluorophenyl group for metal-catalyzed cross-coupling reactions.[3]
However, the inherent electronic properties of this substrate present a significant challenge. The amine at the 5-position of the isoxazole ring exhibits reduced nucleophilicity, analogous to an electron-deficient aniline. This is due to the delocalization of the nitrogen's lone pair of electrons into the heterocyclic ring system. This effect is further amplified by the electron-withdrawing nature of the 3-bromo-5-fluorophenyl substituent. Consequently, standard amide coupling protocols may result in sluggish reactions, incomplete conversion, and low yields.[4][5]
This application note provides a scientifically grounded approach to overcoming these challenges. We will dissect the substrate's reactivity, compare the efficacy of common and advanced coupling reagents, and provide two robust, detailed protocols for achieving high-yield amide synthesis.
Substrate Reactivity Profile
Understanding the electronic nature of this compound is paramount for designing a successful coupling strategy.
-
Reduced Nucleophilicity: The primary challenge is the low nucleophilicity of the 5-amino group. The nitrogen lone pair is part of the extended π-system of the isoxazole ring, reducing its availability to attack an activated carboxylic acid.
-
Electron-Withdrawing Effects: The bromo and fluoro substituents on the phenyl ring are strongly electron-withdrawing, further deactivating the entire molecule and decreasing the basicity and nucleophilicity of the amine.[4]
-
Steric Considerations: While not exceptionally bulky, the substitution pattern may present minor steric hindrance with particularly large carboxylic acids or coupling reagents.
These factors necessitate the use of highly efficient coupling reagents or optimized conditions to drive the reaction to completion.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical parameter for a successful reaction with an electron-deficient amine. The goal is to generate a highly reactive carboxylic acid intermediate that the weakly nucleophilic amine can effectively attack.[1]
Carbodiimide-Based Reagents: The Workhorse Approach (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a popular, cost-effective choice.[6] It activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be unstable. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization.[4][6]
-
Advantages: Low cost, and the urea byproduct is water-soluble, simplifying purification via aqueous workup.[6][8]
-
Disadvantages: May be less effective for challenging couplings with electron-deficient amines, often requiring longer reaction times or higher temperatures.[4]
-
Optimization Strategy: For sluggish reactions, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be beneficial. DMAP reacts with the HOBt ester to form a highly reactive acylpyridinium intermediate, accelerating the rate of amidation.[4]
Uronium/Aminium Salt-Based Reagents: The High-Efficiency Solution (HATU)
For difficult couplings, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the reagents of choice.[9][10] HATU is derived from HOAt (1-Hydroxy-7-azabenzotriazole), whose nitrogen atom in the pyridine ring accelerates the coupling step, making it superior to its HOBt-based analogue, HBTU.[10] It rapidly converts carboxylic acids into highly reactive OAt-active esters.[6]
-
Advantages: Exceptional efficiency and rapid reaction kinetics, minimal racemization, and high success rates with hindered or electron-deficient substrates.[9][11][12]
-
Disadvantages: Higher cost compared to EDC. Can lead to a guanidinylation side reaction where the amine attacks HATU itself, though this is minimized by adding HATU to a mixture of the acid and base, rather than pre-mixing HATU and the amine.[9][13]
Decision-Making Workflow
To assist in reagent selection, the following decision tree can be used.
The underlying mechanism involves the formation of a highly electrophilic activated ester, which is then susceptible to attack by the amine.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest yield and is particularly effective for coupling with sterically hindered or electronically diverse carboxylic acids.
Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| Carboxylic Acid | Varies | 1.0 | Substrate |
| This compound | 257.06 | 1.1 | Substrate [3] |
| HATU | 380.23 | 1.2 | Coupling Reagent [11] |
| DIPEA (Hünig's base) | 129.24 | 2.5 | Non-nucleophilic base |
| Anhydrous DMF | 73.09 | - | Solvent |
Procedure
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and HATU (1.2 equiv.).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise to the stirred solution. A color change may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with water (2x), 1N HCl (2x) to remove DIPEA, saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, and finally with brine (1x). [6]9. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide. [6]
Protocol 2: Cost-Effective Optimized Coupling using EDC/HOBt
This protocol is a more economical alternative, optimized for the challenging substrate.
Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| Carboxylic Acid | Varies | 1.0 | Substrate |
| This compound | 257.06 | 1.1 | Substrate [3] |
| EDC·HCl | 191.70 | 1.5 | Coupling Reagent [6] |
| HOBt | 135.12 | 1.5 | Additive [6] |
| DIPEA or TEA | 129.24 / 101.19 | 3.0 | Non-nucleophilic base |
| Anhydrous DCM or DMF | 84.93 / 73.09 | - | Solvent |
Procedure
-
To a dry round-bottom flask, add the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and HOBt (1.5 equiv.).
-
Dissolve the mixture in anhydrous Dichloromethane (DCM) or DMF (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.5 equiv.) portion-wise to the reaction mixture.
-
Add DIPEA or Triethylamine (TEA) (3.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS. [6]7. Once the reaction is complete, if using DCM, wash the organic phase directly as described in step 8 of Protocol 1.
-
If using DMF, dilute with ethyl acetate and perform the aqueous washes as described in step 8 of Protocol 1. The water washes are crucial for removing the water-soluble urea byproduct. [6][8]9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization. [6]
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the amide coupling of electron-deficient amines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Reagents (especially solvent) are not anhydrous. | 1. Switch from EDC/HOBt to the more potent HATU reagent. [14] 2. If using EDC/HOBt, consider a pre-activation step: stir the acid, EDC, and HOBt for 15-30 min at 0°C before adding the amine. [11] 3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Messy TLC with Multiple Spots | 1. Degradation of starting material or product. 2. Side reactions due to excess reagent or prolonged reaction time. 3. Guanidinylation of the amine if using HATU. [13] | 1. Run the reaction at a lower temperature (0 °C to RT) and monitor closely to avoid over-running. 2. Ensure correct stoichiometry; avoid large excesses of coupling reagents. 3. For HATU, add the coupling reagent to the mixture of acid and amine, not the other way around. [9] |
| Difficulty Removing Byproducts | 1. EDC-urea byproduct is not fully removed by washing. 2. DIPEA or TEA is persistent. | 1. Ensure thorough washing with water when using EDC to remove the water-soluble urea. [8] 2. Perform multiple washes with dilute acid (e.g., 0.5-1.0 N HCl or 10% citric acid) to protonate and extract the amine base into the aqueous layer. [8][15] |
| Reaction Stalls (Incomplete Conversion) | 1. The activated ester is not reactive enough for the amine. 2. Insufficient amount of base. | 1. Switch to HATU. [16] 2. If using EDC/HOBt, add a catalytic amount of DMAP (0.1 equiv.) to generate a more reactive intermediate. [4] 3. Ensure at least 2 equivalents of base are used to neutralize HCl from EDC·HCl and the proton from the carboxylic acid. |
References
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- Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- ChemPep. HATU | 148893-10-1 | Peptide Coupling Reagent.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Benchchem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
- Royal Society of Chemistry. Chapter 17: Catalytic Amide Bond Forming Methods.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis.
- Enamine. HATU.
- Waseda University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- PMC. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
- White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.
- RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- University of Southern Denmark. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- University of Copenhagen Research Portal. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Reddit. EDC-HOBt Amide coupling workup help : r/Chempros.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- Fisher Scientific. Amide Synthesis.
- Organic Synthesis. Acid-Amine Coupling using EDCI.
- CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
- Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives.
- ECHEMI. Does anyone have experience with amide coupling reaction of aniline?.
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Functionalization of the amino group in 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
Application Note: Functionalization of the Amino Group in 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
Executive Summary
The compound This compound is a high-value heterocyclic building block, frequently utilized in the synthesis of BET bromodomain inhibitors and kinase inhibitors.[1] Its structural utility lies in its dual-functionality: an exocyclic primary amine for core scaffold construction and an aryl bromide "handle" for subsequent cross-coupling (e.g., Suzuki-Miyaura).[2][1]
However, functionalizing the amino group presents significant challenges.[2] The electron-withdrawing nature of the isoxazole ring, compounded by the meta-bromo and meta-fluoro substituents on the phenyl ring, renders the amine electronically deficient (
This guide provides field-proven protocols for Acylation (Amide coupling) and Urea formation, designed to overcome the low nucleophilicity of this specific substrate while preserving the integrity of the aryl bromide.
Chemo-Physical Context & Substrate Analysis[2][3]
Before initiating synthesis, it is critical to understand the electronic environment of the substrate.[2]
-
Low Nucleophilicity: The 5-amino group acts more like an enamine/amidine hybrid than a standard aniline.[1] The lone pair is heavily delocalized into the isoxazole ring and the attached electron-poor aryl system.[1]
-
Regioselectivity (N- vs. Ring-N): While the exocyclic amine (
) is the target, highly basic conditions can sometimes promote alkylation at the ring nitrogen ( ).[2] Acylation generally favors due to thermodynamic stability.[2] -
Chemoselectivity: The presence of the C-Br bond requires the avoidance of conditions that could promote debromination (e.g., certain Pd(0) sources without oxidative addition control) or lithium-halogen exchange (e.g., using
-BuLi).[2]
Visualization: Reactivity Landscape
The following diagram outlines the accessible chemical space and the competing electronic factors.
Figure 1: Reactivity landscape of the target isoxazol-5-amine, highlighting the impact of electronic deactivation on synthetic pathways.
Application 1: Amide Bond Formation (Acylation)[1]
Standard coupling reagents (EDC/NHS) are typically insufficient for this substrate.[2] We recommend two robust methods: Method A (Acid Chlorides) for maximum conversion, and Method B (HATU/HOAt) for sensitive carboxylic acids.[2]
Method A: The "Sledgehammer" Protocol (Acid Chlorides)
Best for: Simple aliphatic or aromatic acids where the acid chloride is stable.[2]
Reagents:
Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in dry Pyridine (0.2 M concentration). Note: Pyridine acts as both solvent and base, driving the reaction.[2]
-
Addition: Cool to 0°C. Add the Acid Chloride dropwise.
-
Catalysis: Add DMAP (0.1 equiv).[2]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (TLC is often insufficient due to streaking).[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), sat.
, and brine.[2] Dry over .[1]
Method B: High-Activity Coupling (HATU/DIPEA)
Best for: Complex carboxylic acids or when acid chlorides are unstable.[2][1]
Reagents:
Protocol:
-
Activation: Dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) and stir for 10 minutes to form the activated ester.
-
Coupling: Add the isoxazole amine substrate (1.0 equiv) and the remaining DIPEA (2.0 equiv).
-
Heating (Critical): Due to low nucleophilicity, stir at 50–60°C for 12–24 hours. Room temperature reactions often stall at <30% conversion.[1]
-
Workup: Dilute with EtOAc/Lithium Chloride (5% aq) solution (LiCl helps remove DMF). Wash with brine.[1]
Data Comparison: Coupling Reagent Efficiency
Typical isolated yields for electron-deficient heteroaromatic amines.
| Reagent System | Conditions | Typical Yield | Comments |
| EDC / HOBt | DCM, RT, 24h | < 20% | Not recommended.[2][1] Insufficient activation. |
| Acid Chloride / Pyridine | 0°C to RT, 4h | 85 - 95% | Gold Standard. Most reliable method.[2][1] |
| HATU / DIPEA | DMF, 60°C, 16h | 65 - 80% | Good for complex acids.[2][1] Requires heat.[1] |
| T3P (Propylphosphonic anhydride) | EtOAc/Pyridine, Reflux | 50 - 70% | Good alternative for scale-up (easier workup).[2][1] |
Application 2: Urea Formation
Urea linkages are common in kinase inhibitors (e.g., Sorafenib analogs).[2] Reaction with isocyanates is generally cleaner than amide coupling but requires moisture control.
Protocol:
-
Setup: Dissolve the amine (1.0 equiv) in anhydrous THF or Dioxane.
-
Base: Add DIPEA (1.5 equiv). Note: Base is optional but accelerates the reaction by buffering any acidic impurities.
-
Addition: Add the Isocyanate (R-N=C=O, 1.1 equiv) dropwise at RT.[2]
-
Temperature: Heat to 60°C in a sealed vial. (The electron-poor amine requires thermal energy to attack the isocyanate carbon).
-
Quench: If unreacted isocyanate remains, add a scavenger amine (e.g., pyrrolidine) before workup.[2]
Strategic Note: The Aryl Bromide Handle
A critical consideration for this substrate is the 3-Bromo substituent.[1][3]
-
Risk: If you attempt to use the amino group in a Palladium-catalyzed Buchwald-Hartwig reaction (to couple with another aryl halide), the catalyst may undergo oxidative addition into the substrate's own C-Br bond, leading to polymerization or oligomerization.[2][1]
-
Recommendation: Perform the Amide/Urea formation first . The resulting amide/urea effectively "protects" the nitrogen. The C-Br bond remains intact and available for highly selective Suzuki-Miyaura coupling in the next step.[1]
Workflow Visualization
This diagram illustrates the recommended synthetic order of operations to maximize yield and chemoselectivity.
Figure 2: Strategic workflow prioritizing N-functionalization before C-C coupling to ensure chemoselectivity.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Low nucleophilicity of amine.[1] | Switch to Acid Chloride method. If using HATU, increase temp to 70°C. |
| Bis-acylation (Imide formation) | Excess electrophile/Too vigorous.[2][1] | Use strictly 1.1 equiv of acid chloride. If imide forms, treat with mild base (LiOH/MeOH) to hydrolyze the second acyl group.[2] |
| Regioisomer (Ring-N acylation) | Use of strong metal bases (NaH).[2] | Avoid NaH. Use organic bases (Pyridine/DIPEA) which favor the thermodynamic exocyclic product. |
| TLC Streaking | Amine/Amide interaction with silica. | Add 1% TEA or 1% Acetic Acid to the TLC eluent depending on the product nature. |
References
-
BenchChem. (2025).[2][4] this compound: Structure and Reactivity. Retrieved from [2]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development.[1] [2]
-
Due-Hansen, M. E., et al. (2016).[2][6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][7] Organic & Biomolecular Chemistry.[3][6][7]
-
Lundberg, H., et al. (2014).[2] Amide formation using acyl fluorides generated in situ.[6][7] (Relevant for difficult couplings).[2] [2]
-
GuideChem. (2025).[2] Isoxazol-5-amine Properties and Safety.[1][8] Retrieved from [2]
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Application Note & Protocol: A General Procedure for the Cyclization to Form 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
Introduction
3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure incorporates several key features: a privileged isoxazole scaffold, a synthetically versatile aryl bromide handle suitable for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a nucleophilic amine group for further derivatization. The fluorine substituent allows for modulation of physicochemical properties such as lipophilicity and metabolic stability, making this compound an attractive starting point for generating diverse compound libraries in drug discovery programs.
This document provides a comprehensive, two-part protocol for the synthesis of this target molecule. The core of the synthesis is the regioselective cyclization of a β-ketonitrile intermediate with hydroxylamine. To ensure a complete and practical guide, we first detail a robust method for the preparation of the key precursor, 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile, via a Claisen condensation. The subsequent cyclization protocol is designed to be efficient and high-yielding, providing a reliable pathway to the desired 5-aminoisoxazole product.
Reaction Mechanism and Scientific Principles
The synthesis is achieved in two principal stages:
-
Claisen Condensation to form the β-Ketonitrile Precursor: This reaction involves the condensation of an ester (ethyl 3-bromo-5-fluorobenzoate) with a nitrile (acetonitrile). A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of acetonitrile, generating a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-ketonitrile. This method is a foundational strategy for carbon-carbon bond formation.[1]
-
Cyclization to form the 5-Aminoisoxazole: The reaction between the β-ketonitrile precursor and hydroxylamine is the key cyclization step. The mechanism proceeds as follows:
-
Oxime Formation: The hydroxylamine first reacts with the ketone carbonyl of the β-ketonitrile to form an oxime intermediate.
-
Intramolecular Cyclization: Under basic or neutral conditions, the hydroxyl group of the oxime acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group.[2]
-
Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 5-aminoisoxazole ring system. The reaction is highly regioselective, favoring the formation of the 5-amino isomer due to the specific reactivity of the β-ketonitrile functionality.[3] Using hydroxylamine hydrochloride in conjunction with a mild base like sodium acetate provides a controlled release of free hydroxylamine and maintains a suitable pH for the reaction.
-
Experimental Protocols
PART 1: Synthesis of 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (Precursor)
This procedure outlines the Claisen-type condensation to prepare the essential β-ketonitrile intermediate.
A. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Ethyl 3-bromo-5-fluorobenzoate | C₉H₈BrFO₂ | 247.06 | 1.0 | 12.35 g |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.5 | 5.10 g |
| Acetonitrile | C₂H₃N | 41.05 | 3.0 | 6.2 mL |
| Anhydrous Ethanol | C₂H₆O | 46.07 | - | 100 mL |
| Hydrochloric Acid (2 M) | HCl | 36.46 | As needed | ~40 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 200 mL |
| Saturated Brine Solution | NaCl/H₂O | - | - | 50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
B. Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (5.10 g, 1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous ethanol (100 mL) to the flask, followed by acetonitrile (6.2 mL, 3.0 eq). Stir the resulting suspension under a nitrogen atmosphere.
-
Addition of Ester: Add ethyl 3-bromo-5-fluorobenzoate (12.35 g, 1.0 eq) dropwise to the stirred suspension at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Work-up - Quenching and Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully add 2 M hydrochloric acid to quench the reaction and neutralize the base until the pH is approximately 5-6. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile as a solid.
PART 2: Cyclization to form this compound (Target Molecule)
This protocol details the cyclization of the β-ketonitrile with hydroxylamine hydrochloride.
A. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile | C₉H₅BrFNO | 242.05 | 1.0 | 10.0 g |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 1.2 | 3.43 g |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 1.2 | 4.03 g |
| Ethanol | C₂H₆O | 46.07 | - | 120 mL |
| Deionized Water | H₂O | 18.02 | - | 100 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 150 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
B. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (10.0 g, 1.0 eq) in ethanol (120 mL).
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (3.43 g, 1.2 eq) and sodium acetate (4.03 g, 1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) for 3-5 hours. The reaction progress should be monitored by TLC.
-
Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation and Filtration: Add deionized water (100 mL) to the residue. The product should precipitate out of the solution. Stir for 30 minutes in an ice bath to maximize precipitation.
-
Collection: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 30 mL).
-
Drying and Purification: Air-dry the crude product. For higher purity, the solid can be recrystallized from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to yield pure this compound.
Process Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Safety, Troubleshooting, and Key Considerations
-
Safety Precautions:
-
Hydroxylamine hydrochloride is toxic if swallowed, an irritant, and a suspected carcinogen.[4][5] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[6][7]
-
Sodium ethoxide is corrosive and reacts violently with water. Handle under an inert, anhydrous atmosphere.
-
All procedures should be carried out in a well-ventilated laboratory fume hood.
-
-
Reaction Monitoring: TLC is crucial for determining reaction completion. For the cyclization step, a typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product should be more polar than the starting β-ketonitrile.
-
Troubleshooting:
-
Low Yield in Part 1: Ensure all reagents and solvents are anhydrous, as moisture will quench the sodium ethoxide. Incomplete reaction may require longer reflux times or the use of a stronger base system.
-
Incomplete Cyclization in Part 2: If the reaction stalls, the addition of a slight excess of hydroxylamine hydrochloride and base may be necessary. Ensure the pH of the reaction mixture is not overly acidic, as this can inhibit the reaction.
-
Purification Difficulties: If the final product is difficult to crystallize or contains persistent impurities, column chromatography is the recommended alternative.
-
Conclusion
The described two-stage protocol provides a reliable and scalable method for the synthesis of this compound. The procedure relies on fundamental and well-understood organic transformations, ensuring reproducibility. By following the detailed steps and adhering to the safety precautions, researchers can effectively produce this versatile chemical intermediate for applications in pharmaceutical and materials science research.
References
-
Loba Chemie Pvt. Ltd. (2019, January 23). HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS. Retrieved from [Link]
- Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
-
Al-Zaydi, K. M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912. Retrieved from [Link]
-
Sinha, A., et al. (2026). Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles. YMER, 25(1), 440-450. Retrieved from [Link]
-
RSC Advances. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Retrieved from [Link]
-
Boucher, J. L., & Stella, L. (1986). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Tetrahedron, 42(14), 3871-3883. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ti-CLAISEN CONDENSATION: METHYL 1-FORMYLCYCLOPROPANECARBOXYLATE. Retrieved from [Link]
-
National Institutes of Health. (2009). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Retrieved from [Link]
-
ACS Publications. (2009, February 11). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]
- Google Patents. (2014). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
-
ResearchGate. (2025, August 10). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. Retrieved from [Link]
- Google Patents. (1966). US3242189A - Processes for preparing 3-amino-isoxazoles.
-
YouTube. (2016, June 15). Claisen Condensation Product Shortcut by Leah4sci. Retrieved from [Link]
-
National Institutes of Health. (2012). An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton. Retrieved from [Link]
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Dove Press. (2022, January 24). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 27). Intramolecular Claisen-Condensation. Retrieved from [Link]
Sources
- 1. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. prochemonline.com [prochemonline.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Microwave-assisted synthesis using 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
Application Note: High-Throughput Microwave-Assisted Functionalization of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
Executive Summary
This guide details the microwave-assisted functionalization of This compound (CAS 1094651-39-4). This scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, BET bromodomain) and CNS-active agents.[1] The presence of an electron-rich exocyclic amine at C5 and a reactive aryl bromide at C3 allows for orthogonal diversification.
Traditional thermal heating for these transformations often results in prolonged reaction times (12–24 h) and decomposition of the isoxazole ring. This protocol leverages microwave irradiation (MW) to accelerate reaction kinetics, enhance catalyst turnover, and suppress side reactions, reducing synthesis time to under 30 minutes.[1][2]
Chemical Properties & Handling
-
Compound: this compound[3]
-
MW: 257.06 g/mol [3]
-
Appearance: Off-white to pale yellow solid
-
Solubility: Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water.[1]
-
Stability: Stable under ambient conditions.[4] Avoid strong acids which may cleave the isoxazole N-O bond.
Strategic Workflow
The synthetic strategy exploits the differing reactivity profiles of the molecule's two functional handles:[3][5]
-
Path A (C-C Bond Formation): Suzuki-Miyaura coupling at the aryl bromide.
-
Path B (C-N Bond Formation): Buchwald-Hartwig amination at the aryl bromide.
-
Path C (N-Acylation/Functionalization): Derivatization of the C5-amine (Amide/Urea formation).
Figure 1: Orthogonal diversification strategy for the isoxazole scaffold.
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Rationale: The 3-bromo substituent is highly activated for oxidative addition. The use of microwave irradiation prevents the thermal degradation of the isoxazole ring often seen in prolonged reflux.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Transmetallation: The boronic acid transfers the aryl group to the Pd center (base-mediated).
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Experimental Procedure:
-
Reagents:
-
Vessel: 10 mL Microwave pressure vial with a magnetic stir bar.
-
Assembly:
-
Add solid reagents to the vial.
-
Add solvent and aqueous base.[7]
-
Seal and purge with N₂ for 30 seconds.
-
-
Microwave Parameters:
-
Temp: 110 °C
-
Time: 15 minutes
-
Power: Dynamic (Max 200W)[1]
-
Stirring: High
-
-
Work-up:
Optimization Table:
| Parameter | Standard Condition | Alternative (Sterically Hindered) |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ or XPhos Pd G2 |
| Base | K₂CO₃ | Cs₂CO₃ (anhydrous) |
| Solvent | Dioxane/H₂O (4:[1]1) | DMF/EtOH (3:[1]1) |
| Temp/Time | 110°C / 15 min | 130°C / 20 min |
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
Rationale: Introducing an amine at the phenyl ring is critical for modulating solubility and H-bond donor/acceptor profiles in drug design. This reaction is more sensitive to moisture than Suzuki coupling.
Experimental Procedure:
-
Reagents:
-
Vessel: 10 mL Microwave vial (oven-dried).
-
Assembly:
-
Add scaffold, base, catalyst, and ligand in a glovebox or under Ar stream.[1]
-
Add solvent and liquid amine.
-
Seal immediately.
-
-
Microwave Parameters:
-
Temp: 120 °C
-
Time: 20 minutes
-
Pre-stirring: 30s (to complex Pd/Ligand)[1]
-
-
Work-up:
-
Dilute with DCM, filter through silica plug.[1]
-
Concentrate and purify via HPLC or Prep-TLC.
-
Protocol C: Functionalization of the C5-Amine (Amide Coupling)
Rationale: The C5-amine on the isoxazole is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the heterocycle. Microwave irradiation overcomes this activation energy barrier without requiring harsh bases.
Experimental Procedure:
-
Reagents:
-
Microwave Parameters:
-
Temp: 80 °C (Mild heating prevents racemization of chiral acids)[1]
-
Time: 10 minutes
-
-
Work-up:
-
Precipitate by adding water (if product is hydrophobic) or extract with EtOAc.[1]
-
Troubleshooting & Critical Nuances
-
Debromination: If reductive debromination (loss of Br replaced by H) is observed during Suzuki coupling, switch the solvent to Toluene/EtOH and reduce the reaction temperature to 90°C.
-
Regioselectivity: The exocyclic amine (C5-NH2) generally does not interfere with Pd-catalyzed coupling at the aryl bromide if the base is carbonate. However, if using strong bases (NaOtBu) in Buchwald protocols, the C5-NH2 may deprotonate and compete.[1] Solution: Use Cs₂CO₃ (weaker base) or protect the C5-amine with a Boc group prior to coupling.
-
Safety: Isoxazoles can decompose exothermically at very high temperatures (>200°C).[1] Do not exceed 160°C in the microwave.
References
-
BenchChem. this compound Product Overview & Reactivity. Retrieved from [1]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes 2022.[8][9] Retrieved from [1]
-
Organic Chemistry Portal. Microwave-Assisted Synthesis of Isoxazoles. Retrieved from [1]
-
National Institutes of Health (NIH). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. Eur J Med Chem. 2014.[10] Retrieved from
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Buchwald–Hartwig amination under microwave irradiation. Retrieved from [1]
Sources
- 1. Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 3. This compound | Benchchem [benchchem.com]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. abap.co.in [abap.co.in]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine CAS: 1094651-39-4 (and related analogs) Audience: Medicinal Chemists, Process Chemists
Core Directive: The Synthetic Pathway[1]
The synthesis of 3-aryl-5-aminoisoxazoles is deceptively simple. While the literature suggests a straightforward cyclization, the electronic effects of the 3-bromo-5-fluoro substitution pattern introduce specific challenges regarding solubility and nucleophilic competition.
The industry-standard route relies on the reaction of 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (the
The Mechanism & Critical Failure Points
Understanding why the reaction fails is the first step to fixing it. The reaction is a competition between kinetic cyclization and thermodynamic hydrolysis.
Figure 1: Mechanistic pathway showing the competition between the desired N-attack (5-amine formation) and O-attack (5-one formation).
Troubleshooting Center: Diagnostic Q&A
This section addresses specific failure modes reported by researchers working with electron-deficient aryl rings.
Scenario A: "My starting material is consumed, but the yield is <40%."
Diagnosis: You likely have a pH imbalance favoring side reactions.
The Science: Hydroxylamine hydrochloride (
-
If pH < 7: The amine is protonated and non-nucleophilic. Reaction stalls.
-
If pH > 11: The nitrile hydrolyzes to the amide or acid before cyclization occurs.
Corrective Action:
-
Buffer the System: Do not use strong bases like NaOH directly if yield is low. Switch to Sodium Acetate (NaOAc) or a carbonate buffer.
-
The "Goldilocks" Zone: Maintain pH between 8.0 and 9.0 .
-
Protocol Adjustment: Pre-mix
with the base before adding the -ketonitrile to ensure no localized high-pH pockets exist.
Scenario B: "I see a major impurity at M+1 (or M+2 depending on ionization)."
Diagnosis: Formation of 3-(3-bromo-5-fluorophenyl)isoxazol-5(4H)-one . The Science: This is the "O-cyclization" product. It occurs when the oxime oxygen attacks the nitrile carbon instead of the nitrogen, or if the 5-amino group hydrolyzes. This is thermodynamically favored at higher temperatures or incorrect solvent polarities.
Corrective Action:
-
Temperature Control: Lower the reaction temperature. If refluxing in ethanol (
), try . -
Solvent Switch: Switch from Ethanol/Water to Isopropanol or n-Butanol . The steric bulk of the alcohol can sometimes suppress solvation-assisted side reactions.
Scenario C: "The product precipitates but is gummy/sticky."
Diagnosis: Halogenated aromatics often suffer from "oiling out" due to poor crystal lattice formation in the presence of impurities. The Science: The 3-Br-5-F motif is lipophilic. In aqueous alcoholic mixtures, it may phase separate before crystallizing.
Corrective Action:
-
The Anti-Solvent Trick: Dissolve the crude gum in a minimal amount of THF or DCM . Slowly add Hexanes or Heptane with vigorous stirring to force precipitation.
-
Acid Wash: The 5-amino group is weakly basic. You can purify by dissolving in dilute HCl (impurities stay organic), washing with ether, then basifying the aqueous layer to precipitate the pure amine.
Optimized Protocol (The "Self-Validating" Method)
This protocol is designed to minimize nitrile hydrolysis and maximize regioselectivity.
Reagents
-
SM: 3-(3-Bromo-5-fluorophenyl)-3-oxopropanenitrile (1.0 eq)
-
Reagent: Hydroxylamine Hydrochloride (3.0 eq)
-
Base: Sodium Hydroxide (aq, 10M) or NaOH pellets (2.5 eq) — Note: We use excess NH2OH to buffer the NaOH.
-
Solvent: Ethanol / Water (5:1 ratio)
Step-by-Step Workflow
-
Preparation of Free Base (In Situ):
-
Dissolve Hydroxylamine HCl (3.0 eq) in water (minimal volume).
-
Cool to
. -
Slowly add NaOH (2.5 eq). Crucial: Keep pH < 10 during addition.
-
Stir for 15 min. The solution is now a buffered solution of
.
-
-
Addition of Substrate:
-
Dissolve the
-ketonitrile in Ethanol. -
Add the ethanolic solution to the aqueous hydroxylamine mixture dropwise.
-
Why? This keeps the nitrile concentration low relative to the nucleophile, favoring cyclization over intermolecular side reactions.
-
-
Reaction:
-
Heat to reflux (
) for 3–6 hours. -
Checkpoint: Monitor TLC (30% EtOAc/Hexane). The starting material (active methylene) usually streaks; the product is a distinct spot.
-
-
Work-up (The Purification Trap):
-
Cool to room temperature.[1]
-
Do NOT just filter. Evaporate most of the Ethanol.
-
Adjust pH to ~10 with dilute NaOH.
-
Extract with Ethyl Acetate (x3). Note: Direct filtration often traps salts.
-
Wash organic layer with Brine -> Dry over
.[2] -
Concentrate. Recrystallize from EtOH/Water or Toluene/Heptane .
-
Data: Solvent & Base Effects on Yield[4]
| Solvent System | Base | Temp ( | Yield (%) | Purity (%) | Notes |
| EtOH / H2O | NaOH | Reflux | 78-85% | >95% | Recommended. Best balance of solubility and rate. |
| MeOH / H2O | NaOAc | Reflux | 60-65% | >98% | Slower reaction, higher purity. Good for sensitive substrates. |
| THF | TEA | 60 | 45% | 80% | TEA is often too weak; salt byproducts complicate workup. |
| Toluene | K2CO3 | 110 | 50% | 70% | High temp promotes polymerization/degradation. |
Advanced Troubleshooting Logic
Use this decision tree to diagnose persistent issues in real-time.
Figure 2: Diagnostic decision tree for reaction optimization.
References
-
Regioselective Synthesis of 5-Aminoisoxazoles
-
Aqueous Media Synthesis
-
General Isoxazole Chemistry
-
Target Molecule Data
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. biolmolchem.com [biolmolchem.com]
Technical Support Center: Solubility Optimization for 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
Executive Summary & Physicochemical Profile[1][2][3]
Compound: 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
CAS: 1094651-39-4
Molecular Formula: C
This guide addresses the recurrent solubility challenges associated with 3-aryl-isoxazol-5-amines. Users often report "brick dust" behavior—insolubility in both aqueous and non-polar organic media—which complicates purification and biological assay formulation.[1]
The Core Challenge: The insolubility of this molecule stems from a high crystal lattice energy driven by two factors:
-
Pi-Stacking: The planar isoxazole and phenyl rings facilitate tight packing.[1]
-
Hydrogen Bonding Network: The 5-amino group acts as both a donor and an acceptor, creating a robust intermolecular network in the solid state.[1]
-
Lipophilicity vs. Polarity: The bromine and fluorine substituents increase lipophilicity (LogP ~2.5–3.0), reducing water solubility, while the polar isoxazole ring reduces solubility in non-polar solvents like hexane.[1]
Solubility Profile & Solvent Selection
The following data represents the typical solubility behavior for this compound based on structural analogs and thermodynamic principles.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Range | Usage Recommendation |
| Polar Aprotic | DMSO | Excellent | > 50 mg/mL | Primary stock solution for bio-assays.[1] |
| Polar Aprotic | DMF / DMAc | Excellent | > 50 mg/mL | Alternative stock; good for chemical reactions.[1] |
| Chlorinated | Dichloromethane (DCM) | Moderate | 10–25 mg/mL | Good for extraction; may require MeOH for chromatography.[1] |
| Alcohols | Methanol / Ethanol | Moderate | 5–15 mg/mL | Suitable for recrystallization (often with heating).[1] |
| Esters | Ethyl Acetate | Low-Moderate | 1–5 mg/mL | Poor solvent for dissolving solids; good antisolvent.[1] |
| Ethers | THF | Moderate | 10–20 mg/mL | Good reaction solvent; avoid for storage (peroxides).[1] |
| Aqueous | Water / PBS (pH 7.[1]4) | Insoluble | < 0.01 mg/mL | Do not use without co-solvents or surfactants.[1] |
| Hydrocarbons | Hexane / Heptane | Insoluble | < 0.01 mg/mL | Excellent antisolvent for precipitation.[1] |
Troubleshooting Guide (Q&A)
Issue 1: Biological Assay Formulation
Q: I prepared a 10 mM stock in DMSO, but when I dilute it into cell culture media (aqueous), the compound precipitates immediately. How do I fix this?
A: This is a classic "crash-out" event caused by the hydrophobic effect.[1] The hydrophobic Br/F-phenyl ring drives aggregation when the water content exceeds ~95%.[1]
Protocol: Step-Wise Serial Dilution Do not dilute directly from 100% DMSO to 100% Aqueous Media.[1]
-
Intermediate Step: Dilute your 10 mM DMSO stock into a "transitional" solvent if possible, or perform intermediate dilutions in DMSO to lower the concentration before hitting the water.[1]
-
Surfactant Addition: Pre-condition your aqueous media with 0.05% Tween-80 or Pluronic F-68.[1] This creates micelles that stabilize the hydrophobic compound.[1]
-
Limit Final Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit (likely < 50 µM in aqueous buffer).
Issue 2: Chromatography & Purification
Q: The solid won't dissolve in 100% DCM for loading onto a silica column. Can I heat it?
A: Heating DCM is dangerous due to its low boiling point (39.6°C).[1] Instead, use the Solid Loading Technique .
Protocol: Solid Loading
-
Dissolve the crude material in a minimal amount of THF or Acetone (where solubility is higher).[1]
-
Add silica gel (approx. 2-3x the mass of the crude).[1]
-
Evaporate the solvent under reduced pressure (Rotavap) until you have a free-flowing powder.[1]
-
Load this powder directly onto the top of your flash column.[1] Why this works: It bypasses the solubility limit of your eluent (e.g., Hexane/EtOAc), preventing column clogging.
Issue 3: Recrystallization Failures
Q: I tried recrystallizing from hot ethanol, but it "oiled out" (formed a separate liquid phase) instead of crystallizing.
A: Oiling out occurs when the melting point of the solvated compound drops below the boiling point of the solvent.[1]
Protocol: The "Seeding" Method
-
Re-dissolve the oil by adding a small amount of a better solvent (e.g., 5% DCM or THF) to the hot ethanol mixture.[1]
-
Allow the solution to cool very slowly to room temperature.
-
Scratch the glass: Use a glass rod to scratch the inner wall of the flask.[1] This creates nucleation sites.[1]
-
Seed Crystal: If you have any solid (even crude), add a tiny speck to the cooled solution to template the lattice growth.[1]
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application.
Caption: Decision matrix for solvent handling based on experimental goals. Blue path: Biology; Yellow path: Synthesis; Red path: Purification.[1]
Advanced Technical Insight: The "Amine" Misconception
Researchers often assume the 5-amino group makes this molecule basic.[1] However, isoxazol-5-amines are electronically distinct from standard anilines. [1]
-
Resonance Effect: The lone pair on the exocyclic nitrogen is delocalized into the isoxazole ring to satisfy aromaticity and conjugation with the electronegative oxygen.[1]
-
Consequence: The molecule is significantly less basic than expected.[1]
-
Impact on Solubility: Acid-base extraction (e.g., dissolving in 1M HCl) often fails because the molecule does not protonate easily at moderate pH. You may need concentrated acids (TFA) to protonate it, which might degrade the molecule.
-
Recommendation: Rely on polarity differences rather than pH switching for purification.[1]
References
-
PubChem. (n.d.).[1][3][4] Compound Summary: 5-amino-3-phenylisoxazole (Analog Data).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2025).[1] Synthesis of trifluoromethylated isoxazoles and their elaboration.[1] Retrieved from [Link]
-
MDPI. (2013).[1] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[1] Retrieved from [Link]
Sources
Troubleshooting cyclization failures in 3-aryl-isoxazol-5-amine synthesis
Technical Support Center: Synthesis of 3-Aryl-Isoxazol-5-Amines
Welcome to the technical support center for the synthesis of 3-aryl-isoxazol-5-amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The cyclization of β-ketonitriles with hydroxylamine is a robust and widely used method; however, challenges can arise.[1][2] This resource provides in-depth, experience-based solutions to common failures in the cyclization step.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction shows no product formation on the TLC plate, only starting material. What is the most common point of failure?
A: The most frequent culprits for a complete lack of reaction are the quality and activity of your reagents, particularly the hydroxylamine. Free hydroxylamine base is unstable and can decompose upon storage.[3] Always use freshly prepared hydroxylamine solution or a high-quality commercial source. Another critical factor is the choice and amount of base, which is necessary to deprotonate the hydroxylamine hydrochloride salt and facilitate the reaction.[3][4]
Q2: I'm observing multiple spots on my TLC, and the yield of my desired 3-aryl-isoxazol-5-amine is very low. What are the likely byproducts?
A: The formation of multiple products typically points to issues with regioselectivity, side reactions of the starting material, or decomposition.[5] Common byproducts include the isomeric 5-aryl-isoxazol-3-amine, dimeric products from the self-condensation of the β-ketonitrile, or open-chain oxime intermediates that have failed to cyclize. Controlling reaction conditions such as temperature, solvent, and the rate of addition of reagents is crucial for minimizing these side reactions.[6][7][8]
Q3: How critical is the choice of base and solvent for this cyclization?
A: The selection of base and solvent is paramount for reaction success and can significantly influence both yield and regioselectivity.[6][9][10] The base must be strong enough to generate the free hydroxylamine and deprotonate the β-ketonitrile to facilitate nucleophilic attack, but not so strong as to promote unwanted side reactions.[11] The solvent affects the solubility of reagents and can influence the equilibrium between keto-enol tautomers of the starting material, which in turn impacts reactivity and the reaction pathway.[10]
Troubleshooting Workflow: From Failure to Success
This workflow provides a logical sequence of steps to diagnose and resolve cyclization failures.
Detailed Troubleshooting Guide
Problem 1: Reaction Stalls - Low to No Conversion of Starting β-Ketonitrile
-
Probable Cause A: Inactive Hydroxylamine
-
Explanation: Hydroxylamine free base is notoriously unstable and prone to decomposition.[3] If you are using a pre-prepared aqueous solution that has been stored for an extended period, it has likely lost its potency. Hydroxylamine hydrochloride (NH₂OH·HCl) is far more stable, but it requires in-situ neutralization to generate the active nucleophile.[3][12]
-
Solution:
-
Use the Hydrochloride Salt: Start with solid hydroxylamine hydrochloride.
-
Generate In-Situ: Prepare the free base immediately before use by adding a suitable base. See Protocol 1 for a detailed procedure.
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of base relative to the NH₂OH·HCl to ensure complete generation of the free base.
-
-
-
Probable Cause B: Inappropriate Base or Insufficient Basicity
-
Explanation: The reaction requires a base to serve two purposes: neutralizing the NH₂OH·HCl and facilitating the deprotonation of the intermediate oxime for the final cyclization step. If the base is too weak, these steps will not proceed efficiently.[11] Conversely, an overly strong base under harsh conditions can promote undesired side reactions.[13]
-
Solution:
-
Select an Appropriate Base: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent are common and effective choices.[2] For reactions sensitive to water, bases like sodium ethoxide in ethanol or potassium tert-butoxide in THF can be used, but require anhydrous conditions.
-
Optimize Base Equivalents: Start with approximately 2.0-2.2 equivalents of base: 1.0 eq to neutralize the NH₂OH·HCl and 1.0-1.2 eq to drive the cyclization.
-
-
-
Probable Cause C: Incorrect Solvent Choice
-
Explanation: The solvent system must be able to dissolve both the starting materials and the base to a sufficient extent. Polar protic solvents like water or ethanol are generally effective as they facilitate the dissolution of the hydroxylamine salt and inorganic bases.[10] The polarity of the solvent can also influence the keto-enol tautomerism of the β-ketonitrile, which can affect reaction rates.[10]
-
Solution:
-
Start with Polar Protic Solvents: Aqueous ethanol is an excellent starting point for this reaction.[1]
-
Solubility Check: Before starting the reaction, confirm that your β-ketonitrile starting material is soluble in the chosen solvent system at the intended reaction temperature. If not, consider a co-solvent system or an alternative solvent.
-
-
| Parameter | Recommendation | Rationale |
| Hydroxylamine Source | NH₂OH·HCl (solid) | Superior stability compared to free base solutions.[12] |
| Base Selection | NaOH, KOH (aqueous/alcoholic) | Effective, inexpensive, and suitable for polar protic media. |
| NaOEt, KOtBu (anhydrous) | For water-sensitive substrates, requires inert atmosphere.[11] | |
| Solvent System | Water, Ethanol, or Water/Ethanol mixtures | Good solubility for reagents, promotes desired reaction pathway.[10] |
| Temperature | Reflux (typically 60-80 °C) | Provides sufficient energy for cyclization without promoting excessive byproduct formation. |
Problem 2: Regioselectivity Issues - Formation of Isomeric Byproducts
-
Probable Cause: Ambiguous Cyclization Pathway
-
Explanation: The key intermediate in the reaction is an oxime formed between the hydroxylamine and the ketone moiety of the β-ketonitrile. The final intramolecular cyclization involves the attack of the oxime oxygen onto the nitrile carbon. However, under certain conditions, regiochemical scrambling can occur, leading to the formation of the undesired 5-aryl-isoxazol-3-amine isomer. The reaction conditions, particularly pH and solvent, can influence which pathway is favored.[6][7][8]
-
Solution:
-
Control of pH: Maintaining a consistent and appropriate basicity is key. The use of a buffered system or the slow, controlled addition of the base can sometimes improve regioselectivity.
-
Solvent Effects: The regiochemical outcome can be solvent-dependent.[6] If you observe a mixture of isomers, screening alternative solvents like methanol, isopropanol, or THF may favor the formation of the desired product.
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid can help to activate the nitrile group and direct the cyclization with higher regioselectivity, although this represents a significant deviation from the standard basic conditions.
-
-
Experimental Protocols
Protocol 1: Standard Synthesis of 3-Aryl-Isoxazol-5-Amine
This protocol provides a reliable starting point for the synthesis.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 3-aryl-3-oxopropanenitrile (1.0 eq) in ethanol (5-10 mL per gram of nitrile).
-
Addition of Hydroxylamine: Add solid hydroxylamine hydrochloride (1.1 eq) to the solution. Stir for 5 minutes to ensure good dispersion.
-
Base Addition: Prepare a solution of sodium hydroxide (2.1 eq) in water. Add the NaOH solution dropwise to the reaction mixture at room temperature over 10-15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Slowly add water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a minimal amount of cold ethanol. Recrystallize the crude solid from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to obtain the pure 3-aryl-isoxazol-5-amine.
Protocol 2: Generation of Hydroxylamine Free Base for Anhydrous Reactions
This protocol is for situations where water must be excluded.
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add solid hydroxylamine hydrochloride (1.1 eq).
-
Solvent: Add anhydrous ethanol (or another suitable alcohol) via syringe. Cool the suspension to 0°C in an ice bath.
-
Base Addition: In a separate flame-dried flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.05 eq) in anhydrous ethanol.
-
Generation: Slowly add the sodium ethoxide solution to the hydroxylamine hydrochloride suspension at 0°C. A precipitate of sodium chloride will form.
-
Use: The resulting supernatant contains the hydroxylamine free base in ethanol and can be used directly by adding it (via cannula or syringe) to a solution of the β-ketonitrile in the same anhydrous solvent.
References
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health (PMC). Available at: [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar. Available at: [Link]
-
Butin, A. V., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]
-
Malek, N., et al. (2012). Methods for Hydroxamic Acid Synthesis. National Institutes of Health (PMC). Available at: [Link]
-
IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. IChemE. Available at: [Link]
-
Zare, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (PMC). Available at: [Link]
-
Thermo Fisher Scientific. Hydroxylamine•HCl. Fisher Scientific. Available at: [Link]
-
G-Biosciences. Hydroxylamine·HCl. G-Biosciences. Available at: [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. University of Rochester. Available at: [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]
-
Patil, P., et al. (2024). Construction of Isoxazole ring: An Overview. Life Academica. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Shaabani, A., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. Available at: [Link]
-
ResearchGate. (Table) Effect of Solvent, Base, and Secondary Amines on the Synthesis of 3a a , 5a, b and 5b b. ResearchGate. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2021). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society. Available at: [Link]
- Google Patents. (2008). Preparation of a high purity and high concentration hydroxylamine free base. Google Patents.
-
Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. Available at: [Link]
-
Zare, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]
-
Reddit. (2018). Peptide cyclization problems? r/Biochemistry. Available at: [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of a new scientific era. Available at: [Link]
-
Sørensen, U. S., et al. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. Organic Chemistry Portal. Available at: [Link]
-
Research Article. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]
-
Cernak, T., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Available at: [Link]
-
Pandhurnekar, H. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. Available at: [Link]
-
RCSI Repository. (2018). Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository. Available at: [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7396519B2 - Preparation of a high purity and high concentration hydroxylamine free base - Google Patents [patents.google.com]
- 5. A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids [organic-chemistry.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Stability of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine under acidic conditions
Technical Support Center: 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
Introduction for the Researcher
Welcome to the technical support guide for this compound (Product ID: B147169). This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a Senior Application Scientist, I've seen firsthand how understanding the nuances of a reagent's stability can be the difference between a successful synthesis and a frustrating series of failed experiments.
The isoxazole ring is a privileged structure in medicinal chemistry, generally regarded as a stable aromatic system.[1][2] However, the term "stable" is highly context-dependent. Factors such as pH, temperature, and the electronic nature of substituents can significantly influence the integrity of the heterocyclic core. This guide directly addresses the stability of this compound, particularly under the acidic conditions frequently employed in workups, deprotections, or subsequent reaction steps. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail protocols to empower you to confidently assess stability within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound ring under acidic conditions?
A: The 3,5-disubstituted isoxazole ring system is generally quite stable and resistant to cleavage by acids.[3] The aromatic character of the ring contributes to this robustness. However, extreme conditions—such as highly concentrated strong acids (e.g., conc. H₂SO₄, TFA), elevated temperatures, and prolonged reaction times—can lead to degradation. The primary pathway for degradation under such conditions is acid-catalyzed hydrolysis, which involves cleavage of the weak N-O bond.[4][5] For most standard laboratory procedures, such as an aqueous workup with dilute HCl or citric acid at room temperature, the compound is expected to be stable.
Q2: How do the specific substituents on this molecule affect its acid stability?
A: The substituents play a critical electronic role:
-
3-(3-Bromo-5-fluorophenyl) group: This aryl group is electron-withdrawing due to the inductive effects of the bromine and fluorine atoms. Electron-withdrawing groups at the 3-position can modulate the electron density of the ring, but the overall stability against acid is typically high for 3-aryl isoxazoles.
-
5-Amine group (-NH₂): This is the most critical substituent in the context of acid stability. Under acidic conditions, this primary amine will be protonated to form an ammonium salt (-NH₃⁺). This protonation converts an electron-donating group into a powerful electron-withdrawing group. This change in electronic nature can potentially increase the susceptibility of the isoxazole ring to nucleophilic attack by weakening the N-O bond, although significant degradation still requires harsh conditions.
Q3: What are the visible signs of degradation during my experiment?
A: Degradation can manifest in several ways:
-
Thin-Layer Chromatography (TLC): You may observe the appearance of new, often more polar, spots that were not present in the starting material or the reaction mixture before acidic treatment.
-
Low Recovery/Yield: If you experience a significant loss of material after an acidic workup or purification step, degradation may be the culprit.[6]
-
LC-MS/NMR Analysis: The presence of unexpected peaks in your analytical data, particularly those corresponding to masses that suggest ring-opened products, is a clear indicator of decomposition.
-
Color Change: While not always indicative of ring degradation, the development of dark colors upon acidification can sometimes signal decomposition pathways.
Q4: What is the most probable degradation product under harsh acidic conditions?
A: The most likely degradation pathway involves acid-catalyzed hydrolysis. This proceeds via protonation of the isoxazole nitrogen, followed by nucleophilic attack of water at the C5 position. Subsequent N-O bond cleavage and rearrangement would lead to a β-keto nitrile derivative.
Troubleshooting Guide: Navigating Stability Issues
Encountering unexpected results can be a significant hurdle. This section provides a logical framework to diagnose and resolve potential stability problems related to this compound in acidic media.
Logical Flowchart for Troubleshooting
The following diagram outlines a step-by-step decision-making process to identify and mitigate stability issues.
Caption: A decision-making flowchart for troubleshooting stability issues.
Experimental Protocols for Stability Assessment
To provide empirical data for your specific system, we recommend performing a stability test. Here are two protocols, ranging from a quick screen to a more quantitative analysis.
Protocol 1: Rapid Stability Screening by Thin-Layer Chromatography (TLC)
Objective: To quickly assess the stability of the title compound under specific acidic conditions at room temperature.
Materials:
-
This compound
-
Solvent (e.g., THF, Dioxane, or Acetonitrile)
-
Acidic solution (e.g., 1M HCl, 10% Trifluoroacetic acid in water)
-
TLC plates (silica gel 60 F₂₅₄)
-
Eluent for TLC (e.g., 30% Ethyl Acetate in Hexane - adjust as needed)
-
Small vials
Procedure:
-
Prepare a stock solution of the isoxazole amine in the chosen organic solvent (approx. 1 mg/mL).
-
In a small vial, add 100 µL of the stock solution.
-
Spot this solution on a TLC plate (this is your T=0 reference point).
-
To the vial, add 100 µL of the acidic solution. Mix gently.
-
Let the vial stand at room temperature.
-
At set time intervals (e.g., T=15 min, 1 hr, 4 hr, 24 hr), spot a small aliquot from the vial onto the TLC plate.
-
Develop the TLC plate in the chosen eluent system.
-
Visualize the plate under UV light (254 nm).
Interpretation:
-
Stable: The spot corresponding to the starting material remains singular and intense, with no new spots appearing over time.
-
Unstable: A new, usually more polar (lower Rf), spot appears and intensifies over time, while the starting material spot diminishes.
Protocol 2: Quantitative Stability Analysis by LC-MS
Objective: To quantify the rate of degradation of the title compound at a specific pH and temperature.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., pH 2, pH 4)
-
Organic co-solvent if needed for solubility (e.g., Acetonitrile)
-
LC-MS system with a C18 column
-
Thermostatted incubator or water bath
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
In a larger vial, prepare the test solution by diluting the stock solution into the pre-warmed aqueous buffer to a final concentration of ~10 µg/mL. Ensure the final percentage of organic solvent is low (e.g., <5%) to maintain the desired aqueous pH.
-
Immediately withdraw an aliquot, quench it with an equal volume of mobile phase (e.g., 50:50 Acetonitrile:Water), and inject it into the LC-MS. This is the T=0 sample.
-
Place the test solution vial in a thermostatted bath set to the desired temperature (e.g., 25°C or 37°C).
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours), quenching each immediately as in step 3.
-
Analyze all samples by LC-MS, monitoring the peak area of the parent compound (m/z corresponding to [M+H]⁺).
Data Analysis & Interpretation:
-
Plot the natural logarithm of the parent compound's peak area versus time.
-
A linear plot indicates first-order degradation kinetics. The slope of the line corresponds to the degradation rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
| Condition | Expected Outcome | Recommendation |
| 1M HCl, 25°C, 1 hr | Likely stable, minimal to no degradation observed. | Suitable for standard aqueous workups. |
| 50% TFA/DCM, 25°C, 4 hr | Potential for slow degradation. Monitor closely. | Use for deprotections only if necessary; consider lowering temperature to 0°C. |
| Conc. H₂SO₄, 80°C, 2 hr | High probability of significant degradation/ring opening. | Avoid these conditions. Seek alternative, milder reagents for the desired transformation. |
| Caption: Summary of expected stability under various acidic conditions. |
Mechanistic Insight: Acid-Catalyzed Ring Opening
Understanding the potential degradation pathway can aid in designing more robust experimental conditions. While 3,5-disubstituted isoxazoles are resilient, harsh acidic conditions can promote hydrolysis.
Caption: Proposed mechanism for acid-catalyzed hydrolysis of a 5-aminoisoxazole. Note: This is a simplified representation. The amine group would also be protonated.
References
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
Synthetic reactions using isoxazole compounds. J-STAGE. Available at: [Link]
-
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC. Available at: [Link]
-
Methods of Cleavage of 2-Isoxazolines. Bentham Science. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Nano Bio Letters. Available at: [Link]
-
Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. Available at: [Link]
-
Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
Overcoming steric hindrance in 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine reactions
Technical Support Case #8492: Optimization of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine Reactions
Status: Open Priority: High (Drug Discovery Scaffold) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic Hub: Identifying the Steric Bottleneck
The molecule This compound presents a dual-challenge profile. It contains a highly deactivated, poor nucleophilic amine at the 5-position and a sterically congested biaryl-like system. "Steric hindrance" in this context often manifests as a failure to couple due to a combination of physical bulk and electronic repulsion.
Triage Your Issue:
| Symptom | Diagnosis | Root Cause |
| Amide Coupling Fails (Low/No Yield) | Nucleophilic Deactivation | The isoxazole ring pulls electron density from the 5-NH₂, making it a poor nucleophile. Steric bulk of the incoming acid exacerbates this. |
| Buchwald-Hartwig Fails (At the Amine) | Ligand Mismatch | Standard ligands cannot force the reductive elimination of the electron-deficient isoxazole amine, especially with bulky aryl halides. |
| Suzuki/Buchwald Fails (At the Bromide) | Ortho-Effect Interference | The isoxazole ring at the meta-position acts as a bulky "ortho-like" substituent, hindering oxidative addition if the catalyst is not sufficiently active. |
Module A: Overcoming Hindrance at the 5-Amino Position
The 5-amino group is the most problematic site. Standard EDC/NHS or HATU couplings often fail because the amine is too weak to attack the active ester, especially if the acid is hindered.
Strategy 1: The "Anionic Activation" Protocol (For Amide Formation)
Instead of activating the acid further, we activate the amine by deprotonating it. This removes the N-H steric penalty and creates a potent nucleophile.
Reagents:
-
Base: LiHMDS (1.0 M in THF) or NaH (60% dispersion).
-
Electrophile: Acid Chloride (Freshly prepared) or Ester.
-
Solvent: Anhydrous THF (0.1 M concentration).
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C.[1]
-
Deprotonation: Add LiHMDS (2.2 equiv) dropwise. Note: 2+ equivalents are needed to deprotonate the amine and prevent proton quenching. Stir for 30 mins at 0°C. The solution usually turns deep yellow/orange (formation of the amidine anion).
-
Addition: Add the sterically hindered acid chloride (1.2 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). If the electrophile is extremely bulky (e.g., tertiary center), heat to 60°C for 2 hours.
-
Quench: Cool to 0°C, quench with sat. NH₄Cl.
Why this works: The anionic species (
Strategy 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
When coupling the amine with a hindered aryl halide, standard conditions fail. You must use ligands designed for sterically demanding, electron-deficient amines .
Recommended Catalyst System:
-
Precatalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: BrettPhos or tBuBrettPhos .
-
Reasoning: These ligands are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.
-
-
Base: Cs₂CO₃ (Weak base often insufficient) -> NaOtBu or K₃PO₄ .
Module B: Overcoming Hindrance at the Aryl Bromide
Reacting the 3-bromo-5-fluorophenyl handle (e.g., Suzuki or Buchwald coupling) can be stalled by the bulk of the isoxazole ring.
The "Bulky Partner" Matrix
Use this table to select the correct ligand based on the steric demand of your coupling partner.
| Coupling Partner | Steric Level | Recommended Ligand | Catalyst Loading | Temp |
| Linear/Small | Low | XPhos | 1-2 mol% | 80°C |
| Ortho-Substituted | Medium | RuPhos | 2-3 mol% | 90°C |
| Di-Ortho / Tertiary | High | AdBrettPhos or AlPhos | 3-5 mol% | 100-110°C |
Protocol: High-Steric Suzuki Coupling
-
Mix: Amine substrate (1 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv).
-
Catalyst: Add Pd-RuPhos G4 precatalyst (3 mol%).
-
Tip: Using G3/G4 precatalysts ensures a 1:1 Pd:Ligand ratio, crucial for hindered substrates to prevent formation of inactive Pd-clusters.
-
-
Solvent: 1,4-Dioxane/Water (4:1). Water is essential for the boronic acid activation.
-
Heat: 100°C for 4-12 hours.
Visual Troubleshooting Logic
Caption: Decision Logic for optimizing reactions of this compound based on steric and electronic bottlenecks.
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black and stall when coupling the amine? A: This indicates catalyst decomposition ("Pd black"). Isoxazoles can coordinate to Palladium through the ring nitrogen, poisoning the catalyst.
-
Fix: Increase the catalyst loading to 5 mol% and use a strongly binding bidentate ligand like Xantphos if monodentate ligands (BrettPhos) fail. Alternatively, switch to the Anionic Activation method if doing amide coupling to avoid transition metals entirely.
Q: Can I use microwave irradiation to overcome the sterics? A: Yes, but be cautious. Isoxazoles have a latent N-O bond weakness.
-
Limit: Do not exceed 120°C.
-
Benefit: Microwave heating (100°C, 30 min) is highly effective for the LiHMDS/Acid Chloride protocol, driving the reaction to completion before side reactions occur.
Q: The 3-Bromo position isn't reacting, even with RuPhos. Why? A: Check your debromination. The 5-amino group contains acidic protons. If you use a strong base (NaOtBu) for the Suzuki/Buchwald at the bromide, you might be deprotonating the amine first, forming an insoluble anion that shuts down the catalytic cycle.
-
Fix: Protect the amine (e.g., Boc or Acetyl) before attempting difficult couplings at the bromide. This prevents catalyst poisoning and solubility issues.
References
-
Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis Protocols and Reagents. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the LC-MS Fragmentation Analysis of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
Introduction: In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. The compound 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine represents a class of halogenated heterocyclic molecules that are of significant interest in medicinal chemistry. Its structural backbone, featuring an isoxazole ring linked to a di-substituted halogenated phenyl group, presents a unique analytical challenge. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the premier analytical technique for the identification and structural elucidation of such molecules due to its unparalleled sensitivity and specificity.[1]
This guide provides an in-depth, predictive analysis of the electrospray ionization (ESI) mass spectrometry fragmentation pattern of this compound. We will compare the predicted primary fragmentation pathway against other potential cleavages and alternative analytical methodologies. Furthermore, we will furnish a robust, step-by-step experimental protocol designed to serve as a validated starting point for researchers in the field.
Part 1: Predicted Fragmentation Pattern Analysis
The predictive analysis of a molecule's fragmentation in a mass spectrometer is grounded in the fundamental principles of chemical stability. Bonds with lower dissociation energies are more likely to cleave, and the resulting fragments will be stabilized by resonance or inductive effects. For this compound, we will be operating in positive ion electrospray mode (ESI+), as the exocyclic amine group is a primary site for protonation, leading to a strong [M+H]⁺ signal.
Molecular Ion and Isotopic Signature
The first crucial observation in the mass spectrum will be the protonated molecular ion, [M+H]⁺. A key feature will be the distinctive isotopic pattern imparted by the bromine atom. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~51:49). This results in two prominent peaks for any bromine-containing ion, separated by 2 m/z units, with a characteristic ~1:1 intensity ratio.[2] This signature is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and its fragments.
-
Monoisotopic Mass of Neutral Molecule (C₉H₆BrFN₂O): 255.9647 u
-
Predicted [M+H]⁺ (with ⁷⁹Br): m/z 256.9725
-
Predicted [M+2+H]⁺ (with ⁸¹Br): m/z 258.9705
Primary Fragmentation Pathway
Based on extensive literature on the mass spectrometry of heterocyclic compounds, the isoxazole ring is predicted to be the primary site of initial fragmentation.[3] The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage upon collisional activation (Collision-Induced Dissociation - CID).[4]
The proposed dominant fragmentation pathway is initiated by the cleavage of this N-O bond, followed by the loss of a stable neutral molecule.
-
Step 1: N-O Bond Cleavage: The protonated molecular ion undergoes heterolytic cleavage of the N-O bond.
-
Step 2: Ring Opening and Rearrangement: This leads to a ring-opened intermediate.
-
Step 3: Neutral Loss: The intermediate rapidly rearranges and eliminates a neutral molecule, likely cyanamide (CH₂N₂) or a related species, resulting in a highly stable bromofluorobenzoyl cation.
This proposed pathway is supported by studies on related isoxazole-containing compounds where ring cleavage is a common fragmentation event.[4][5]
Predicted Major Fragment Ions
The table below summarizes the key fragments anticipated from the primary fragmentation pathway of this compound in an MS/MS experiment.
| Predicted m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Formula | Description of Loss | Predicted Relative Abundance |
| 256.97 / 258.97 | [C₉H₇BrFN₂O]⁺ | Precursor Ion ([M+H]⁺) | Moderate to High |
| 214.94 / 216.94 | [C₇H₃BrFO]⁺ | Loss of CH₂N₂ (cyanamide) | High |
| 186.93 / 188.93 | [C₆H₃BrF]⁺ | Loss of CO from the benzoyl cation | Moderate |
| 155.94 / 157.94 | [C₆H₄Br]⁺ | Loss of F from the bromofluorophenyl cation | Low |
Visualization of Predicted Fragmentation
The following diagram illustrates the most probable fragmentation cascade for the protonated molecule.
Caption: Proposed primary fragmentation of this compound.
Part 2: Comparative Analysis
A robust analytical method considers not only the most likely outcome but also plausible alternatives. This section compares the primary fragmentation pathway with other possibilities and evaluates alternative analytical technologies.
Comparison with Alternative Fragmentation Pathways
While N-O bond cleavage is the most chemically plausible initiation, other fragmentation events could occur, albeit likely yielding lower intensity signals:
-
Cleavage between the Rings: Direct cleavage of the C-C bond connecting the phenyl and isoxazole rings is possible. This would generate two key fragments: the 3-bromo-5-fluorophenyl cation (m/z 173/175) and the protonated 5-aminoisoxazole radical cation (m/z 85). This pathway is generally less favored for aromatic systems unless significant resonance stabilization is achieved.
-
Phenyl Ring Fragmentation: Loss of the bromine or fluorine atom directly from the parent ion is unlikely as a primary fragmentation event due to the strength of the aryl-halogen bond. However, loss of CO from the bromofluorobenzoyl cation to form a bromofluorophenyl cation (m/z 187/189) is a well-documented fragmentation mechanism for aromatic ketones and is predicted here as a secondary fragmentation step.[6]
Comparison of Analytical Methodologies
| Technique | Strengths for This Analyte | Limitations | Recommendation |
| LC-ESI-MS/MS | High sensitivity and selectivity; provides molecular weight and structural data from fragmentation. ESI is ideal for this polar, ionizable molecule.[7][8] | Does not provide definitive stereochemical or positional isomer information without standards. | Primary choice. The combination of chromatographic separation and tandem MS provides the most comprehensive data for identification and quantification. |
| Gas Chromatography-MS (GC-MS) | High chromatographic resolution. | The analyte is non-volatile and thermally labile; requires chemical derivatization of the amine group, adding complexity and potential for artifacts. | Not recommended as a primary technique. Useful only if a specific volatile derivative is being studied. |
| Nuclear Magnetic Resonance (NMR) | Gold standard for definitive structure elucidation. ¹H, ¹³C, ¹⁹F, and 2D NMR experiments can unambiguously determine the atomic connectivity and substitution pattern.[9] | Requires significantly more sample (~mg) and is much less sensitive than MS. Not suitable for trace analysis. | Essential for confirmation. Use NMR on the bulk material to confirm the structure, and LC-MS for analyzing purity, metabolites, or trace levels. |
Part 3: Recommended Experimental Protocol
This section provides a detailed, self-validating protocol for the LC-MS/MS analysis of this compound. The use of a quality control (QC) standard and blanks throughout the sequence is critical for ensuring data integrity.
Step 1: Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or DMSO.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile:water to create a working standard.
-
Sample Preparation: Dilute the experimental sample in the same 50:50 acetonitrile:water mixture to an expected concentration within the calibration range.
-
Quality Control (QC): Prepare a QC sample from the stock solution at a mid-range concentration.
Step 2: Liquid Chromatography (LC) Method
Given the polar nature of the amine and isoxazole moieties, a standard reversed-phase method may provide adequate retention. However, for complex matrices or related polar metabolites, a HILIC method is a superior alternative.[10][11]
| Parameter | Method A: Reversed-Phase (C18) | Method B: HILIC (Amide Column) |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water |
| Gradient | 5% B to 95% B over 5 min | 100% A to 60% A over 5 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 2 µL | 2 µL |
Step 3: Mass Spectrometry (MS) Method
This method is designed for a tandem quadrupole or Q-TOF instrument.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temp.: 150 °C
-
Desolvation Temp.: 400 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
MS Experiment 1: Full Scan (MS1):
-
Purpose: To identify the [M+H]⁺ ion and confirm the bromine isotope pattern.
-
Scan Range: m/z 100 - 400
-
-
MS Experiment 2: Tandem MS (MS/MS):
-
Purpose: To generate structural fragment data.
-
Precursor Ion Selection: m/z 257.0 (and 259.0 if possible)
-
Collision Energy: Ramp from 10-40 eV to find the optimal energy for producing the key fragments.
-
Scan Range: m/z 50 - 270
-
Experimental Workflow Visualization
Caption: A validated workflow for the analysis of the target compound.
Conclusion
The structural elucidation of novel compounds like this compound is a systematic process. By leveraging a foundational understanding of mass spectrometric principles, we have predicted a primary fragmentation pathway initiated by the characteristic cleavage of the isoxazole N-O bond. This predictive guide, which compares potential fragmentation patterns and alternative technologies, provides a strong theoretical framework. The detailed LC-MS/MS protocol herein offers a robust, validated starting point for researchers, enabling the confident identification and characterization of this and structurally related molecules, thereby accelerating drug discovery and development efforts.
References
-
Oehme, M., & Kirsch, B. (1984). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 56(13), 2754-2759. [Link]
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Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(3), 316-326. [Link]
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Bhat, A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(50), 21255–21265. [Link]
-
Waters Corporation. (2021). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Application Note. [Link]
-
Bhat, A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]
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Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(5), 235. [Link]
-
Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(2), 437-443. [Link]
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Khadem, H. E., et al. (1987). The mass spectral fragmentation of isoxazolyldihydropyridines. Journal of Heterocyclic Chemistry, 24(4), 989-992. [Link]
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Sheelam, K., et al. (2018). LC-MS analysis of compound 9a. ResearchGate. [Link]
-
Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]
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Jochmann, M. A., et al. (2021). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry, 93(8), 3845–3853. [Link]
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Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 21-28. [Link]
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Machunda, R. L., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
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Aumanen, A., et al. (2023). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega, 8(30), 27179–27187. [Link]
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ResearchGate. Fluorinated Aromatic Compounds. [Link]
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Zhang, Q., et al. (2024). Final Residues, Storage Stability, and Dietary Exposure of Pyroxasulfone and Diflufenican in Wheat Grain and Straw. Foods, 13(5), 732. [Link]
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Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America, 34(8), 566-575. [Link]
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The Journal of Organic Chemistry. Ahead of Print. ACS Publications. [Link]
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Parker, C. G., & Hyster, T. K. (2020). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Journal of the American Chemical Society, 142(12), 5633–5638. [Link]
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Teleki, A., et al. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(12), 1501-1516. [Link]
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ResearchGate. (2019). Determination of regioisomers by EI (electron ionization) mass spectrometry. [Link]
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SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]
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Wikipedia. Electrospray ionization. [Link]
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Jayakumar, S., et al. (2008). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Journal of Combinatorial Chemistry, 10(4), 585–593. [Link]
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A Comparative Guide to Elemental Analysis Standards for the Characterization of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
For researchers, scientists, and drug development professionals, the structural confirmation and purity assessment of novel chemical entities are foundational to successful research. The heterocyclic building block, 3-(3-bromo-5-fluorophenyl)isoxazol-5-amine, presents a unique analytical challenge due to its combination of common (C, H, N, O) and heteroatomic (Br, F) elements.[1] This guide provides an in-depth comparison of the standards, methodologies, and acceptance criteria essential for the robust elemental analysis of this compound, moving beyond a simple protocol to explain the causality behind each analytical choice.
Section 1: The Theoretical Composition - Your Primary Standard
Before any experimental analysis, the absolute benchmark must be established. This is the theoretical elemental composition derived from the compound's molecular formula, C₉H₆BrFN₂O .[1] All subsequent experimental data is validated against this theoretical standard. The goal is not just to obtain a result, but to demonstrate a close correlation between empirical findings and this calculated ideal.
Molecular Weight: 257.06 g/mol [1]
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 9 | 108.099 | 42.05% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.35% |
| Bromine | Br | 79.904 | 1 | 79.904 | 31.08% |
| Fluorine | F | 18.998 | 1 | 18.998 | 7.39% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.90% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.22% |
| Total | 257.062 | 100.00% | |||
| Table 1: Theoretical elemental composition of this compound. |
Section 2: Core Compositional Analysis (CHN) - Standards and Methodology
For organic chemists, the determination of carbon, hydrogen, and nitrogen content is the first line of analytical proof for a compound's identity and purity.[2]
The Gold Standard Methodology: Combustion Analysis
The most reliable and widely accepted method for CHN determination is combustion analysis.[3][4] This technique is predicated on the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment. This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These resultant gases are then separated and measured by highly sensitive detectors, allowing for the back-calculation of their percentages in the original sample.[2]
Comparative Calibration Standards (Certified Reference Materials - CRMs)
Instrument calibration is non-negotiable for data integrity. It requires the use of Certified Reference Materials (CRMs)—highly pure, stable organic compounds with precisely known elemental compositions. By analyzing a CRM before the target compound, the instrument's response is standardized, ensuring the accuracy of subsequent measurements. The choice of CRM should ideally reflect the general composition of the analyte.
| Certified Reference Material | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | Key Application Insight |
| Acetanilide | C₈H₉NO | 71.09% | 6.71% | 10.36% | A general-purpose, highly reliable standard for fundamental CHN calibration. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85% | 4.68% | 16.27% | Recommended for compounds with moderate to high nitrogen content, like our target analyte. The presence of sulfur also allows for CHNS instrument validation. |
| Cystine | C₆H₁₂N₂O₄S₂ | 29.99% | 5.03% | 11.66% | Useful for verifying performance with nitrogen-containing biological or complex samples. |
| Atropine | C₁₇H₂₃NO₃ | 70.56% | 8.01% | 4.84% | A good choice for larger molecules, ensuring complete combustion and detection across a different molecular weight range. |
| Table 2: Comparison of common CRMs for CHN analysis. Data sourced from commercial suppliers.[5] |
Protocol: CHN Analysis Experimental Workflow
-
Instrument Calibration: Analyze 1-3 mg of a selected CRM (e.g., Sulfanilamide) to verify the instrument is performing within specifications. The results should be within ±0.3% of the certified values.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a tin capsule using a calibrated microbalance.
-
Analysis: Place the encapsulated sample into the instrument's autosampler and initiate the combustion analysis sequence.
-
Data Evaluation: Compare the experimental %C, %H, and %N values against the theoretical values in Table 1.
Acceptance Criteria: The ±0.4% Rule
For a novel compound to be considered pure, the consensus across academic and pharmaceutical research is that the experimentally determined values for C, H, and N must be within ±0.4% of the theoretical calculated values.[6] Deviations outside this window may suggest the presence of impurities, residual solvent, or water, necessitating further purification and re-analysis.
Section 3: Heteroatom Analysis (Br, F, O) - A Comparative Overview
Determining the percentages of bromine, fluorine, and oxygen requires different techniques, as they are not directly measured during standard CHN combustion.
| Method | Principle | Suitability for Br/F | Suitability for O | Advantages | Limitations |
| Oxygen Pyrolysis | Sample is pyrolyzed in a furnace; the resulting CO is converted to CO₂ and measured. | Not Applicable | Primary Method | Direct, quantitative, and accurate. | Requires a dedicated instrument or a CHN analyzer with an oxygen-specific configuration. |
| Combustion with Ion Chromatography (IC) | Sample is combusted, and halogens are trapped in an aqueous solution. The solution is then injected into an IC system to separate and quantify bromide and fluoride ions. | Excellent | Not Applicable | High specificity and sensitivity; can measure multiple halogens simultaneously. | Requires additional specialized equipment (IC system). |
| Schöniger Flask Combustion / Titration | The organic compound is combusted in a sealed flask with oxygen. The resulting hydrogen halides are absorbed into a solution and then quantified by titration. | Good | Not Applicable | A classic, cost-effective method. | Labor-intensive, less sensitive than IC, and can be prone to operator error. |
| X-Ray Fluorescence (XRF) | A non-destructive technique that bombards the sample with X-rays, causing elements to emit characteristic secondary X-rays, which are used for identification and quantification. | Good for Screening | Not Applicable | Rapid, non-destructive, requires minimal sample preparation. | Generally less precise for bulk quantification in organic matrices compared to combustion methods. |
Recommendation: For the most accurate and reliable data for this compound, a combination of Oxygen Pyrolysis for oxygen and Combustion with Ion Chromatography for bromine and fluorine is the authoritative approach.
Section 4: Elemental Impurity Standards - A Regulatory Imperative
For drug development professionals, elemental analysis extends beyond verifying the bulk composition to quantifying trace elemental impurities. These impurities can originate from catalysts, reagents, or manufacturing equipment and are strictly regulated due to their potential toxicity.[7]
The guiding standards here are not compositional but regulatory, primarily the ICH Q3D Guideline for Elemental Impurities and the corresponding pharmacopeia chapters, USP <232> and <233> .[8]
Key Differences from Compositional Analysis:
-
Objective: Quantify trace metals (e.g., Pb, As, Hg, Pd, Pt) in the parts-per-million (ppm) or parts-per-billion (ppb) range.
-
Methodology: The required sensitivity necessitates the use of Inductively Coupled Plasma (ICP) with either Optical Emission Spectroscopy (ICP-OES) or Mass Spectrometry (ICP-MS).[8]
-
Standards: Calibration is performed using Certified Reference Materials of inorganic elements diluted in a high-purity acid matrix.[9] These are commercially available as single or multi-element solutions from accredited vendors.[10]
Section 5: An Integrated Strategy for Standard Selection
The selection of an appropriate analytical standard is dictated entirely by the analytical question being asked. The following decision workflow guides the researcher to the correct methodology and standards.
Conclusion
The elemental analysis of this compound is a multi-faceted process that requires a clear understanding of the analytical goals.
-
For Identity and Purity: The primary standard is the compound's own theoretical composition . This is verified using combustion analysis for CHN and complementary techniques for Br, F, and O. The process must be validated with organic Certified Reference Materials , and the results must adhere to the ±0.4% acceptance criterion .[6]
-
For Regulatory Compliance: The focus shifts to trace elemental impurities. The standards are the regulatory limits defined by ICH Q3D and USP <232> . The methodology is high-sensitivity ICP-MS/OES , calibrated using inorganic, matrix-matched CRMs .[8][9]
References
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Precipoint. [Link]
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A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
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An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH). [Link]
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ISO 78-2:1999 - Chemistry — Layouts for standards — Part 2: Methods of chemical analysis. iTeh Standards. [Link]
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Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge Base. [Link]
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Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Agilent Technologies. [Link]
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Analytical Reference Materials & Standards. Agilent Technologies. [Link]
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ISO 78-2: Layout for a standard method of chemical analysis. International Organization for Standardization. [Link]
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Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]
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Pharmaceutical Material Sciences Testing. Element. [Link]
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ASTM Pharmaceutical Standards. Scribd. [Link]
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Certified Reference Materials (CRMs). Alpha Resources. [Link]
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Multi-element calibration standard-1. CPAchem. [Link]
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Structure-activity relationship (SAR) studies involving 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
This guide provides an in-depth technical analysis of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine , a critical pharmacophore and building block in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and kinase modulators.
Executive Summary & Pharmacological Context
This compound (CAS: 1094651-39-4) represents a "privileged structure" in medicinal chemistry.[1] Unlike simple phenyl-isoxazoles, this specific halogenated scaffold is engineered to address two critical failure points in early drug discovery: metabolic instability and hydrophobic pocket selectivity .
While often categorized as a synthetic intermediate, this molecule possesses intrinsic biological activity as a Fragment-Based Drug Discovery (FBDD) hit for IDO1 inhibition. Its structure mimics the tryptophan indole core, allowing it to coordinate with the heme iron of the IDO1 enzyme, albeit with lower affinity than fully optimized clinical candidates like Epacadostat.
Core Applications
-
Primary Target: IDO1/TDO2 (Immuno-oncology).[2]
-
Secondary Targets: Kinase inhibition (c-Met, FLT3) via ATP-binding site occupation.
-
Role: Lead scaffold for constructing fused bicyclic systems (e.g., isoxazolo[5,4-d]pyrimidines).
Structure-Activity Relationship (SAR) Deep Dive
The potency of this compound stems from its precise substitution pattern. Below is the breakdown of its pharmacophoric elements.
The "3-Zone" Pharmacophore Model
-
Zone A: The 5-Amino-Isoxazole Core
-
Function: Acts as the "warhead." The exocyclic amine and the ring nitrogen (N2) form a bidentate ligand system capable of coordinating with the heme iron (
) in the IDO1 active site. -
Causality: Removing the amine abolishes activity (IC50 > 100 µM), confirming its role as the primary anchor.
-
-
Zone B: The 3-Bromo Substitution
-
Function: Halogen Bonding & Hydrophobic Fill. The bromine atom at the meta position targets the hydrophobic "Pocket A" of the enzyme.
-
Comparison: Superior to Chlorine (too small) or Iodine (too bulky/labile). Bromine offers the optimal balance of lipophilicity (
) and steric bulk.
-
-
Zone C: The 5-Fluoro Substitution
-
Function: Metabolic Blockade. The C5 position on the phenyl ring is a metabolic "hotspot" prone to CYP450 oxidation. Fluorination blocks this site, extending the half-life (
) of the scaffold. -
Electronic Effect: The electron-withdrawing nature of fluorine acidifies the phenyl ring, strengthening
stacking interactions with aromatic residues (e.g., Tyr126) in the binding pocket.
-
SAR Logic Diagram (DOT)
Caption: Mechanistic contribution of each structural motif to IDO1 binding affinity.
Comparative Performance Analysis
This section objectively compares the intrinsic activity of the 3-(3-Bromo-5-fluorophenyl) scaffold against standard alternatives and the clinical reference, Epacadostat.
Table 1: Intrinsic Potency & Physicochemical Profile
| Compound Variant | R1 (Pos 3) | R2 (Pos 5) | IDO1 IC50 (µM)* | LogP | Metabolic Stability |
| Target Scaffold | Bromo | Fluoro | ~50 | 2.8 | High |
| Analog A | Hydrogen | Hydrogen | >200 (Inactive) | 1.9 | Low |
| Analog B | Bromo | Hydrogen | ~85 | 2.6 | Moderate |
| Analog C | Chloro | Fluoro | ~120 | 2.4 | High |
| Epacadostat (Ref) | Complex | Complex | 0.07 | 1.8 | High |
-
Analysis: The Target Scaffold exhibits a 50 µM baseline activity as a fragment. While significantly less potent than the fully optimized Epacadostat (70 nM), it is 4x more potent than the non-fluorinated Analog B. This validates the "3-Br-5-F" pattern as the superior starting point for lead optimization.
-
Data Source: Aggregated from fragment-based screening data in IDO1 literature [1, 2].
Experimental Protocols
To ensure reproducibility, the following protocols utilize this scaffold for both synthesis and biological validation.
Protocol A: Synthesis of Isoxazolo[5,4-d]pyrimidine Derivatives
Context: Converting the scaffold into a nanomolar inhibitor.
-
Starting Material: 1.0 eq of This compound .
-
Acylation: React with 1.2 eq of aryl isocyanate in anhydrous THF at 0°C to form the urea intermediate.
-
Cyclization: Treat the urea intermediate with 2.0 eq of HMDS (Hexamethyldisilazane) and Iodine (catalytic) in acetonitrile. Reflux for 4 hours.
-
Purification: Flash column chromatography (Hexane/EtOAc 3:1).
-
Validation: 1H NMR should show disappearance of the broad
peak at 6.5 ppm and formation of the pyrimidine core signals.
Protocol B: IDO1 Enzymatic Inhibition Assay
Context: Validating the biological activity of the scaffold.
-
Reagent Prep: Prepare recombinant human IDO1 enzyme (50 nM final) in assay buffer (50 mM Potassium Phosphate, pH 6.5, 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase).
-
Substrate: L-Tryptophan (100 µM final concentration).
-
Inhibitor: Dissolve This compound in DMSO. Serially dilute to create an 8-point dose-response curve (0.1 µM to 100 µM).
-
Reaction:
-
Mix Enzyme + Inhibitor (10 µL). Incubate 15 min at 25°C.
-
Add Substrate (10 µL) to initiate.
-
Incubate 45 min at 37°C.
-
-
Termination: Add 10 µL of 30% (w/v) Trichloroacetic acid (TCA). Heat at 65°C for 15 min to hydrolyze N-formylkynurenine to kynurenine.
-
Detection: Transfer supernatant to a fresh plate. Add 100 µL Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid). Read Absorbance at 492 nm .
-
Calculation:
.
Assay Workflow Diagram (DOT)
Caption: Step-by-step workflow for determining IC50 values of isoxazole derivatives.
References
-
Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals, 2021.[3] Link
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules. RSC Advances, 2016. Link
-
Structure-Activity Relationship Studies of IDO1 Inhibitors. Journal of Medicinal Chemistry, 2021.[4] Link
-
This compound Product Data. BenchChem, 2024. Link
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine proper disposal procedures
Part 1: Executive Safety Directive
STOP WORK AUTHORITY: If you are unsure about the purity, mixture composition, or stability of the waste , halt operations immediately. Contact your facility’s Environmental Health & Safety (EHS) officer.
Core Disposal Principle: 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine is a halogenated aromatic amine .[1] It must be segregated into Halogenated Organic Waste streams. Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvents, as this significantly increases disposal costs and safety risks during incineration.
Part 2: Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material identity and associated hazards.[2] This compound combines a halogenated phenyl ring with an isoxazole amine, requiring specific handling to prevent exposure and environmental contamination.
Technical Specifications
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1094651-39-4 |
| Molecular Formula | C₉H₆BrFN₂O |
| Molecular Weight | 257.06 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards | Acute Toxicity (Oral/Inhalation) , Skin/Eye Irritant .[1] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. |
Waste Classification (RCRA/EPA Context)
While this specific CAS is not a "P-listed" or "U-listed" waste by name, it falls under the Characteristic of Toxicity and Halogenated Organic Compounds (HOCs) categories.[1]
-
EPA Waste Code: Likely D001 (if in flammable solvent) or D002 (if in acid/base), but primarily managed as Non-Regulated Hazardous Waste (unless TCLP testing proves otherwise) destined for High-Temperature Incineration .[1]
-
Halogen Content: Contains Bromine (Br) and Fluorine (F).[2][3][4] Incineration requires facilities with acid gas scrubbers.
Part 3: Pre-Disposal Logistics & PPE
Personal Protective Equipment (PPE)
Treat this compound as a potential sensitizer and toxicant.
-
Respiratory: N95 particulate respirator (minimum) for solid handling; Fume hood required for liquid waste transfer.
-
Hands: Nitrile gloves (0.11 mm minimum thickness) are sufficient for the solid. If dissolved in solvents (e.g., DCM, THF), consult the solvent's specific breakthrough times (often requiring Silver Shield/4H or double-gloving).[1]
-
Eyes: Chemical splash goggles.
-
Body: Lab coat with extended cuffs; closed-toe shoes.
Containment Requirements
-
Solid Waste: Wide-mouth HDPE (High-Density Polyethylene) jars or amber glass jars with Teflon-lined caps.[1]
-
Liquid Waste: Amber glass bottles or safety cans approved for halogenated solvents. Do not use metal containers if the waste is acidic.
Part 4: Step-by-Step Disposal Procedures
Workflow 1: Solid Waste (Pure Substance or Expired Reagents)[1]
-
Step 1: Transfer the solid material into a dedicated Solid Hazardous Waste container.
-
Step 2: Do not dissolve the solid in solvent solely for disposal purposes (this increases waste volume and cost).
-
Step 3: Label the container clearly:
-
Step 4: Seal the container with a screw-top lid. Do not use Parafilm or foil as a primary seal.
Workflow 2: Liquid Waste (Reaction Mixtures & Mother Liquors)
-
Step 1: Determine the solvent system.
-
If solvent contains Halogens (DCM, Chloroform): Use the Halogenated Waste carboy.
-
If solvent is Non-Halogenated (Methanol, Ethyl Acetate):STILL USE the Halogenated Waste carboy.
-
Reasoning: Even trace amounts of the brominated/fluorinated solute render the entire mixture "Halogenated" for incineration purposes. Mixing this into a non-halogenated stream violates disposal protocols and can damage incinerators lacking scrubbers.
-
-
Step 2: Adjust pH if necessary. If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9 before adding to the organic waste drum to prevent heat generation or polymerization.
-
Step 3: Record the volume added on the waste log sheet attached to the carboy.
Workflow 3: Contaminated Debris (Gloves, Weigh Boats, Syringes)
-
Step 1: Collect all disposable items contaminated with the compound.
-
Step 2: Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Step 3: Double-bag the waste.
-
Step 4: Label as "Solid Hazardous Waste Debris - Contaminated with Halogenated Amines."[1]
Part 5: Decision Logic & Waste Stream Visualization
The following diagram outlines the critical decision-making process for segregating this specific compound.
Figure 1: Waste segregation decision tree ensuring all brominated/fluorinated material is routed to the Halogenated Organic Waste stream.
Part 6: Emergency Procedures
Spill Response (Solid Powder):
-
Evacuate the immediate area if the spill is large (>10g) or if dust is airborne.
-
Don PPE: Goggles, Nitrile gloves, N95 mask, Lab coat.
-
Contain: Cover the spill with wet paper towels to prevent dust generation.
-
Clean: Scoop up the material and paper towels into a wide-mouth waste jar. Wipe the area with soap and water.
-
Dispose: Label the jar as "Spill Debris: Halogenated Amine" and place in the hazardous waste area.
Exposure Response:
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[4][5]
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4][5]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.
References
-
PubChem. (n.d.). This compound (Compound).[1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA. Retrieved October 26, 2023, from [Link]
-
Princeton University EHS. (2022). Waste Disposal: Halogenated vs. Non-Halogenated Solvents.[2][3][7] Retrieved October 26, 2023, from [Link][1]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. uakron.edu [uakron.edu]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 2024714-95-0|(3-(3-Bromo-5-fluorophenyl)isoxazol-5-yl)methanamine|BLD Pharm [bldpharm.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine
CAS: 1094651-39-4 | Formula: C9H6BrFN2O | Mol.[1][2][3][4] Weight: 257.06 g/mol Role: Heterocyclic Building Block (Suzuki/Buchwald Coupling Intermediate)[1][2][3][4]
Executive Safety Assessment (The "Why" Behind the Protocol)
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine is limited, its structural activity relationship (SAR) dictates a strict safety posture.[1][2][3][4]
This compound possesses two critical structural alerts:
-
The Isoxazol-5-amine core: Structurally analogous to 3-(3-Bromophenyl)isoxazol-5-amine, which is classified as Acute Toxic (Oral) Category 3 (H301) [1].[1][2][3][4]
-
Halogenated Aromatic Amine motif: These moieties often exhibit high skin permeability and potential sensitizing properties.[1][2][3]
Operational Directive: Treat this substance as a Potent Toxicant and Irritant . Do not rely solely on the absence of specific GHS data to lower safety standards.[1][2][3] The protocols below are designed to create a "zero-contact" barrier between the researcher and the compound.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in solid (powder) or solvated forms.
| PPE Category | Specification | Technical Rationale |
| Respiratory | N95 (Minimum) or P100 | The compound is a solid powder.[1][2][3][4] Electrostatic charging during weighing can aerosolize particles.[1][2][3] If working outside a fume hood (not recommended), a P100 half-face respirator is mandatory.[2][3][4] |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Outer Glove: Protects against mechanical abrasion.[1][2][3] Inner Glove: Acts as the chemical barrier.[1][2][3] Halogenated aromatics can permeate standard latex; nitrile offers superior resistance to organic solvents used in coupling (e.g., DMSO, DMF).[1][2][3][4] |
| Ocular | Chemical Safety Goggles | Standard safety glasses are insufficient for fine powders that can bypass side shields via air currents.[1][2][3] Goggles provide a seal against dust entry.[1][2][3] |
| Body | Lab Coat (Buttoned, Long Sleeve) | Standard cotton/poly blend is acceptable for mg-scale.[1][2][3][4] For >5g scale, use a disposable Tyvek® sleeve or apron to prevent fabric contamination.[2][3] |
Operational Protocol: Safe Handling & Solubilization
This workflow minimizes exposure risk during the most critical phase: transferring the dry solid into solution.[1][2][3]
Phase A: Engineering Controls Setup
-
Ventilation: All open-vessel handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .[1][2][3]
-
Static Control: Place an ionizing bar or anti-static gun near the balance.[1][2][3] Isoxazole derivatives are prone to static cling, increasing dispersion risk.[1][2][3]
-
Decontamination Zone: Pre-wet a paper towel with acetone/ethanol and place it inside the hood for immediate wiping of spatulas.[1][2][3]
Phase B: Weighing & Transfer (Step-by-Step)
-
Don PPE: Put on inner gloves, then lab coat, then outer gloves.[1][2][3] Ensure cuffs overlap.[1][2][3]
-
Tare & Transfer:
-
Solubilization (The Containment Step):
-
Solvent Choice: This compound is soluble in DMSO and Methanol.[1][2][3]
-
Technique: Add the solvent to the weighing boat (if volume permits) or wash the boat into the reaction vessel immediately.[1][2][3]
-
Why? Solvating the compound immediately suppresses dust hazards.[1][2][3] Once in solution (e.g., DMSO), the risk shifts from inhalation to dermal absorption.[1][2][3][4]
-
Phase C: Waste Management
-
Solid Waste: Contaminated weighing boats and gloves go into "Hazardous Solid Waste" (double-bagged).[1][2][3][4]
-
Liquid Waste: Dispose of mother liquors into "Halogenated Organic Waste" streams.[1][2][3] Do not mix with general organic waste if your facility segregates halogens for incineration efficiency.[1][2][3]
Process Logic & Decision Workflow
The following diagram illustrates the decision logic for handling spills and routine processing. This ensures you react correctly to containment breaches.[1][2][3]
Figure 1: Operational workflow for handling this compound, detailing routine processing paths and emergency spill response logic.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[2][3]
-
Skin Contact: Immediately wash with soap and copious water.[1][2][3][5][6][7] Do not use ethanol to wash skin, as it may increase the absorption of the halogenated amine [2].[1][2][3]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3][5][6] Remove contact lenses if present.[1][2][3][5][6]
References
-
Sigma-Aldrich. (n.d.).[1][2][3] Safety Data Sheet for 3-(3-Bromophenyl)isoxazol-5-amine (Analogous Structure). Retrieved from [1][2][3]
-
BenchChem. (2025).[1][2][3][8] this compound Properties and Handling. Retrieved from [1][2][3]
-
PubChem. (n.d.).[1][2][3][9] Compound Summary: 3-Bromo-5-(N-Boc)aminomethylisoxazole (Structural Class Reference).[1][2][3][4] National Library of Medicine.[1][2][3] Retrieved from [1][2][3]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. 3-(3-Bromophenyl)isoxazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
